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  • Product: Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate
  • CAS: 1365271-66-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Putative Mechanism of Action of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

Introduction Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is a novel synthetic compound featuring a substituted N-arylpiperidine scaffold. While direct experimental evidence elucidating its specific biologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is a novel synthetic compound featuring a substituted N-arylpiperidine scaffold. While direct experimental evidence elucidating its specific biological activity is not yet prevalent in publicly accessible literature, its structural motifs provide compelling grounds for a strong scientific hypothesis. The presence of the N-arylpiperidine core, a privileged structure in medicinal chemistry, coupled with the specific substitution pattern on the phenyl ring, suggests a potential interaction with G protein-coupled receptors (GPCRs).[1]

This guide puts forth the primary hypothesis that Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate functions as a modulator of the sphingosine-1-phosphate receptor 1 (S1P1) . This assertion is based on its structural similarity to known S1P1 agonists, such as CYM-5442, which share a substituted aromatic ring linked to a cyclic amine.[2][3][4][5] S1P receptors are a class of GPCRs that play a crucial role in regulating a multitude of physiological processes, most notably the trafficking of lymphocytes from lymphoid organs.[6][7][8] This guide will provide a detailed exploration of this proposed mechanism, outline experimental protocols for its validation, and discuss potential therapeutic implications.

The Sphingosine-1-Phosphate Receptor 1 (S1P1) Signaling Pathway

Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that exerts its effects by binding to five different S1P receptor subtypes (S1P1-5).[6][9] S1P1 is highly expressed on the surface of lymphocytes and is essential for their egress from secondary lymphoid organs, such as lymph nodes and the spleen.[6][7][8]

The canonical S1P1 signaling cascade is initiated by the binding of an agonist, leading to the activation of an associated inhibitory G protein (Gi). This activation results in the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). Downstream of G protein activation, S1P1 signaling promotes cell migration and survival.

A key feature of S1P1 modulation by agonists is the induction of receptor internalization and degradation.[3][4][7] Continuous stimulation by an agonist leads to the sequestration of the receptor from the cell surface, rendering the lymphocyte unresponsive to the S1P gradient that would normally guide its exit from the lymph node. This functional antagonism results in the retention of lymphocytes within the lymphoid organs, leading to a reduction of circulating lymphocytes in the bloodstream (lymphopenia). This is the primary mechanism of action for approved S1P1 modulator drugs used in the treatment of autoimmune diseases.[7]

Proposed Mechanism of Action of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

We hypothesize that Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate acts as a potent and selective agonist at the S1P1 receptor. Upon binding, it is proposed to initiate the following sequence of events:

  • Receptor Binding and Activation: The compound is predicted to bind to a hydrophobic pocket within the S1P1 receptor, distinct from the binding site of the endogenous ligand S1P.[4] This interaction is expected to induce a conformational change in the receptor, leading to the activation of the intracellular Gi signaling pathway.

  • Induction of Receptor Internalization: Sustained agonism by the compound will likely trigger the phosphorylation and subsequent internalization of the S1P1 receptor.[3][4] This process removes the receptor from the cell surface, effectively desensitizing the lymphocyte to the S1P gradient.

  • Lymphocyte Sequestration: By rendering lymphocytes unable to respond to egress signals, the compound is expected to cause their retention within secondary lymphoid organs.

  • Peripheral Lymphopenia and Immunomodulation: The sequestration of lymphocytes leads to a reversible reduction in the number of circulating lymphocytes, particularly T cells and B cells. This reduction in the trafficking of immune cells to sites of inflammation is the basis for the therapeutic immunomodulatory effect observed with other S1P1 modulators.

The following diagram illustrates the proposed signaling pathway and the point of intervention for the compound.

S1P1 Signaling Pathway Proposed S1P1 Signaling Pathway and Compound Intervention cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound Compound S1P1_Receptor S1P1 Receptor Compound->S1P1_Receptor Binds & Activates S1P Endogenous S1P S1P->S1P1_Receptor Endogenous Agonist Gi_Protein Gi Protein Activation S1P1_Receptor->Gi_Protein Activates Receptor_Internalization Receptor Internalization & Degradation S1P1_Receptor->Receptor_Internalization Sustained Agonism Leads to AC_Inhibition Adenylyl Cyclase Inhibition Gi_Protein->AC_Inhibition cAMP_Decrease [cAMP] Decrease AC_Inhibition->cAMP_Decrease Lymphocyte_Retention Lymphocyte Retention in Lymph Node Receptor_Internalization->Lymphocyte_Retention Results in In_Vitro_Workflow In Vitro Experimental Workflow for MoA Validation Start Start Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay_1 cAMP Accumulation Assay (Determine EC50) Binding_Assay->Functional_Assay_1 Functional_Assay_2 Receptor Internalization Assay (Visualize Effect) Functional_Assay_1->Functional_Assay_2 Functional_Assay_3 NF-kB Activation Assay (Assess Downstream Signaling) Functional_Assay_2->Functional_Assay_3 Data_Analysis Data Analysis & Potency Determination Functional_Assay_3->Data_Analysis Conclusion Confirm S1P1 Agonist Activity Data_Analysis->Conclusion

Caption: Workflow for in vitro validation of the proposed mechanism.

Protocol 1: Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate for the human S1P1 receptor.

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing the human S1P1 receptor (e.g., HEK293 or CHO cells).

    • In a 96-well plate, incubate the cell membranes with a constant concentration of a known high-affinity S1P1 radioligand (e.g., [³H]-S1P) and increasing concentrations of the test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled S1P1 ligand).

    • After incubation to reach equilibrium, harvest the membranes onto filter plates and wash to remove unbound radioligand.

    • Measure the bound radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

  • Objective: To determine the functional potency (EC50) of the compound as an agonist at the S1P1 receptor.

  • Methodology:

    • Use a stable cell line expressing the human S1P1 receptor.

    • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels.

    • Add increasing concentrations of the test compound to the cells and incubate.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA-based).

    • Plot the percent inhibition of forskolin-stimulated cAMP levels against the compound concentration to determine the EC50 value.

Protocol 3: Receptor Internalization Assay

  • Objective: To visually confirm that the compound induces S1P1 receptor internalization.

  • Methodology:

    • Utilize a cell line stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-GFP).

    • Plate the cells on glass-bottom dishes suitable for microscopy.

    • Treat the cells with the test compound at a concentration of approximately 10x its EC50.

    • At various time points (e.g., 0, 15, 30, 60 minutes), acquire fluorescence images using a confocal microscope.

    • Observe the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles, which is indicative of receptor internalization. [3][4]

Protocol 4: NF-κB Activation Assay

  • Objective: To assess the compound's effect on the NF-κB signaling pathway, which can be modulated by S1P1. [2]* Methodology:

    • Use a cell line (e.g., endothelial cells) that expresses S1P1 and has an NF-κB responsive reporter system (e.g., luciferase).

    • Stimulate the cells with an inflammatory agent known to activate NF-κB (e.g., TNF-α).

    • Co-treat the cells with increasing concentrations of the test compound.

    • After an appropriate incubation period, measure the reporter gene activity (e.g., luminescence).

    • A dose-dependent decrease in reporter activity would indicate that the compound inhibits NF-κB activation, a known anti-inflammatory effect of S1P1 agonism in some cell types. [2]

In Vivo Experimental Validation

Protocol 5: Lymphopenia Induction in Mice

  • Objective: To determine if the compound induces a reduction in peripheral blood lymphocytes in vivo, a hallmark of S1P1 receptor modulation. [4]* Methodology:

    • Administer the test compound (e.g., via oral gavage or intraperitoneal injection) to a cohort of mice. A vehicle control group should be included.

    • Collect peripheral blood samples from the mice at baseline (pre-dose) and at several time points post-dose (e.g., 2, 4, 8, 24, and 48 hours).

    • Perform a complete blood count (CBC) with differential analysis on the blood samples to quantify the number of circulating lymphocytes, neutrophils, and other white blood cells.

    • Calculate the percentage change in lymphocyte counts from baseline for both the treated and vehicle groups.

Hypothetical Data Presentation

Time PointVehicle Control (% Change from Baseline)Compound-Treated (% Change from Baseline)
2 hours-2%-35%
4 hours+3%-65%
8 hours-1%-70%
24 hours+5%-55%
48 hours-3%-15%

Table 1: Hypothetical data from an in vivo lymphopenia assay, demonstrating a significant and reversible reduction in circulating lymphocytes in the compound-treated group compared to the vehicle control.

Potential Therapeutic Applications and Future Directions

Given the proposed mechanism as an S1P1 receptor modulator, Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate could have therapeutic potential in the treatment of various autoimmune and inflammatory disorders. The sequestration of lymphocytes prevents their migration to tissues where they can mediate inflammation and damage. Potential indications include:

  • Multiple Sclerosis (MS): S1P1 modulators are an established class of oral therapies for relapsing forms of MS. [7][10]* Ulcerative Colitis and Crohn's Disease: By preventing lymphocyte infiltration into the gut mucosa, the compound could ameliorate the chronic inflammation characteristic of these diseases. [9]* Psoriasis: Limiting the migration of pathogenic T cells to the skin is a key therapeutic strategy in psoriasis.

  • Rheumatoid Arthritis: The compound could potentially reduce the influx of inflammatory cells into the synovium of joints.

Future research should focus on a comprehensive preclinical profiling of the compound. Key next steps would include:

  • Selectivity Profiling: Assessing the binding affinity and functional activity of the compound against other S1P receptor subtypes (S1P2-5) to determine its selectivity profile. High selectivity for S1P1 over S1P3 is often desirable to minimize potential cardiovascular side effects.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, and correlating its plasma concentration with the extent and duration of lymphopenia.

  • In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of the compound in animal models of the aforementioned diseases (e.g., experimental autoimmune encephalomyelitis for MS).

Conclusion

While definitive experimental data for Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is not yet available, its chemical structure provides a strong rationale for hypothesizing its role as a sphingosine-1-phosphate receptor 1 modulator. The proposed mechanism, centered on S1P1 agonism leading to lymphocyte sequestration, aligns with a well-established therapeutic strategy for autoimmune diseases. The experimental protocols detailed in this guide provide a clear and robust framework for validating this hypothesis and characterizing the compound's pharmacological profile. Should this mechanism be confirmed, this compound could represent a promising new candidate for the development of novel immunomodulatory therapies.

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]

  • Sphingosine-1-phosphate receptor modulator. Wikipedia. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses. PLOS ONE. Available from: [Link]

  • Synthesis and biological activity of carboxyl-terminus modified prostaglandin analogues. Journal of Medicinal Chemistry. Available from: [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances. Available from: [Link]

  • CYM-5442 activates three S1P 1 dependent pathways in stable S1P 1 -GFP 293 cells. ResearchGate. Available from: [Link]

  • Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders. Frontiers in Pharmacology. Available from: [Link]

  • Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. ChEMBL. Available from: [Link]

  • Full Pharmacological Efficacy of a Novel S1P1 Agonist That Does Not Require S1P-Like Headgroup Interactions. Molecular Pharmacology. Available from: [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. RSC Advances. Available from: [Link]

  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-pleuromutilin. Frontiers in Chemistry. Available from: [Link]

  • Marine-Derived Lead Fascaplysin: Pharmacological Activity, Total Synthesis, and Structural Modification. Marine Drugs. Available from: [Link]

  • The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment. Bone Marrow Transplantation. Available from: [Link]

  • Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. The Journal of Organic Chemistry. Available from: [Link]

  • The Current Sphingosine 1 Phosphate Receptor Modulators in the Management of Ulcerative Colitis. Journal of Clinical Medicine. Available from: [Link]

  • Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Drug Metabolism and Disposition. Available from: [Link]

  • Dual M-3 antagonists-PDE4 inhibitors. Part 2: Synthesis and SAR of 3-substituted azetidinyl derivatives. ResearchGate. Available from: [Link]

  • An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis. Expert Review of Neurotherapeutics. Available from: [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity. Available from: [Link]

  • The neurobiology of sphingosine 1-phosphate signaling and sphingosine 1-phosphate receptor modulators. Neurology. Available from: [Link]

  • A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. Molecules. Available from: [Link]

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

Executive Summary In the rapidly evolving landscape of targeted protein degradation (TPD) and small-molecule drug discovery, the selection of highly functionalized, structurally pre-organized building blocks is paramount...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and small-molecule drug discovery, the selection of highly functionalized, structurally pre-organized building blocks is paramount. Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate (CAS: 1365271-66-4) has emerged as a critical intermediate, particularly in the synthesis of heterobifunctional degraders (PROTACs) targeting the SMARCA2 bromodomain[1].

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, structural logic, and field-proven synthetic methodologies. By detailing the causality behind experimental protocols, this whitepaper serves as a comprehensive resource for medicinal chemists and drug development professionals.

Chemical Identity & Structural Logic

The molecule is a rationally designed trifunctional building block. Its core is a phenyl ring heavily substituted to enable orthogonal late-stage functionalization:

  • Position 1 (Piperidine-4-carboxylate): Serves as a rigid, solvent-exposed "exit vector" for linker attachment in PROTAC design[1]. The methyl ester is strategically chosen over the ethyl ester variant (CAS: 1260897-03-7)[2] because methyl esters undergo saponification (hydrolysis) under milder aqueous basic conditions (e.g., LiOH/THF), preserving delicate functional groups added later in the synthesis.

  • Position 2 (Cyano Group): Acts as a strong electron-withdrawing group (EWG). Synthetically, it activates the adjacent position for Nucleophilic Aromatic Substitution (SNAr). Pharmacologically, it often engages in key hydrogen-bonding interactions within target protein pockets.

  • Position 3 (Bromo Group): An inert handle during early amine coupling, which later serves as an essential electrophilic site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to build extended aromatic systems[1].

Physicochemical Properties & Molecular Weight Dynamics

In PROTAC development, maintaining cellular permeability is a massive challenge due to the high molecular weight of the final ternary complex-inducing molecules (often >800 Da). Therefore, the physicochemical efficiency of individual building blocks is heavily scrutinized.

At a molecular weight of 323.19 g/mol , this intermediate is highly mass-efficient. It consumes a minimal portion of the "molecular weight budget" while providing three distinct vectors for functionalization. Furthermore, its Topological Polar Surface Area (TPSA) of 53.3 Ų is exceptionally well-balanced, ensuring that the final degrader molecule retains optimal membrane permeability.

Quantitative Physicochemical Profile
PropertyValueScientific Implication
Chemical Name Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylateStandard IUPAC nomenclature.
CAS Registry Number 1365271-66-4Commercially available via specialized vendors[3].
Molecular Formula C₁₄H₁₅BrN₂O₂Indicates a high degree of saturation in the piperidine ring.
Molecular Weight 323.19 g/mol Highly mass-efficient for PROTAC building blocks.
Exact Mass 322.0317 Da (for ⁷⁹Br)Critical for High-Resolution Mass Spectrometry (HRMS) validation.
LogP (Predicted) ~3.2Optimal lipophilicity for passive membrane diffusion.
TPSA 53.3 ŲLow TPSA prevents the final drug from violating permeability limits.
H-Bond Donors / Acceptors 0 / 4Lacks donors, minimizing desolvation penalties during target binding.
Rotatable Bonds 3High rigidity reduces entropic penalty upon protein binding.

Strategic Role in Targeted Protein Degradation (PROTACs)

In recent advancements, this specific piperidine derivative has been utilized to discover potent SMARCA2 degraders[1]. The spatial orientation of the piperidine ring dictates the trajectory of the linker. Because the piperidine moiety is solvent-exposed when bound to the SMARCA2 pocket, it acts as an ideal anchor point. By hydrolyzing the methyl ester to a carboxylic acid, researchers can seamlessly couple it to amine-terminated PEG or alkyl linkers, which are subsequently tethered to E3 ligase ligands (such as VHL or Cereblon binders).

PROTAC SMARCA2 Target Binder (Bromophenyl derivative) ExitVector Exit Vector (Piperidine-4-carboxylate) SMARCA2->ExitVector Structural Core Linker Flexible Linker (PEG / Alkyl chain) ExitVector->Linker Ester Hydrolysis & Amidation E3 E3 Ligase Ligand (VHL / CRBN Binder) Linker->E3 Linker Tethering

Fig 1: Structural logic of PROTAC assembly utilizing the piperidine-4-carboxylate exit vector.

Experimental Methodology: Regioselective SNAr Synthesis

The synthesis of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). The precursor, 2-bromo-6-fluorobenzonitrile, contains a fluorine atom that is dramatically activated by the ortho-cyano group, making it highly susceptible to nucleophilic attack by the secondary amine of methyl piperidine-4-carboxylate[1].

Synthesis A 2-Bromo-6-fluorobenzonitrile (Electrophile) C SNAr Reaction DMF, DIPEA, 80°C A->C B Methyl piperidine-4-carboxylate (Nucleophile) B->C D Target Intermediate (CAS: 1365271-66-4) C->D Regioselective Substitution

Fig 2: Regioselective SNAr workflow for synthesizing the target piperidine intermediate.

Step-by-Step Validated Protocol

1. Reaction Assembly:

  • In an oven-dried, inert-gas flushed round-bottom flask, dissolve 2-bromo-6-fluorobenzonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive, significantly accelerating the SNAr kinetics.

2. Base and Nucleophile Addition:

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) followed by methyl piperidine-4-carboxylate (1.1 eq).

  • Causality: DIPEA is a non-nucleophilic organic base. It acts as an acid scavenger for the HF generated during the reaction without risking the hydrolysis of the methyl ester, which could occur if strong aqueous inorganic bases were used at high temperatures.

3. Thermal Activation:

  • Stir the reaction mixture at 80°C under a nitrogen atmosphere for 12–16 hours. Monitor via LC-MS until the electrophile is completely consumed.

4. Aqueous Workup & LiCl Wash (Critical Step):

  • Quench the reaction by pouring it into ice-cold distilled water, and extract three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with a 5% aqueous LiCl solution followed by brine.

  • Causality: DMF is notoriously difficult to remove and easily partitions into the EtOAc layer. Washing with aqueous LiCl dramatically increases the ionic strength of the water phase, forcing the DMF out of the organic layer and preventing solvent contamination in downstream steps.

5. Purification:

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (gradient: 0–30% EtOAc in Hexanes) to yield the product as an off-white to yellow solid.

Analytical Characterization Standards

To ensure the integrity of the synthesized building block before integration into complex PROTACs, the following analytical standards must be met:

  • LC-MS: Must show a dominant peak at m/z 323.0 [M+H]⁺ (for the ⁷⁹Br isotope) and 325.0[M+H]⁺ (for the ⁸¹Br isotope), exhibiting the classic 1:1 isotopic pattern characteristic of mono-brominated compounds.

  • ¹H NMR (400 MHz, CDCl₃): The methyl ester protons should appear as a sharp singlet integrating to 3H around δ 3.70 ppm. The piperidine ring protons will present complex multiplet splitting patterns due to the chair conformation, while the aromatic region will display two distinct doublets and a triplet, confirming the 1,2,3-trisubstitution pattern of the phenyl ring.

References

  • [1] Title: Discovery of Potent, Highly Selective, and Efficacious SMARCA2 Degraders | Source: ACS Publications (Journal of Medicinal Chemistry) | URL: [Link]

Sources

Foundational

Structural and Biophysical Characterization of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate: A Technical Guide

Executive Summary In modern structure-based drug design (SBDD), rigidified small-molecule scaffolds are critical for achieving high target selectivity and optimal pharmacokinetic profiles. Methyl 1-(3-bromo-2-cyanophenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), rigidified small-molecule scaffolds are critical for achieving high target selectivity and optimal pharmacokinetic profiles. Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is a highly versatile pharmacophore intermediate. Its structural architecture—comprising a central piperidine ring flanked by a sterically demanding 3-bromo-2-cyanophenyl moiety and a methyl ester—makes it an ideal vector for targeted protein degradation (PROTACs) and allosteric modulation.

Recent literature highlights the utility of similar bromophenyl-piperidine motifs in the development of potent SMARCA2 degraders, where the piperidine ring dictates the trajectory of the exit vector toward the E3 ligase[1]. This whitepaper provides a comprehensive, field-proven methodology for determining the crystal structure and binding affinity of this compound, ensuring scientific integrity through orthogonal biophysical validation.

Rationale for Structural and Biophysical Profiling

To successfully deploy Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate in a drug discovery campaign, researchers must understand its exact binding mode.

  • Causality in Crystallography: We utilize X-ray crystallography because the dihedral angle between the piperidine chair and the phenyl ring is highly sensitive to the local binding pocket environment. The bromine atom acts as a strong halogen bond donor, while the cyano group provides critical dipole-dipole interactions.

  • Causality in Biophysics: Relying solely on structural data is insufficient; static crystal lattices do not capture solution-state dynamics. Therefore, we employ a self-validating biophysical system using Surface Plasmon Resonance (SPR) for real-time kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.

X-ray Crystallography: Conformational Analysis

To obtain high-resolution atomic coordinates, the ligand must be co-crystallized with its target protein (e.g., a bromodomain). As established by authoritative crystallographic standards[2], the phase problem and lattice packing require rigorous optimization.

Experimental Protocol: Co-Crystallization and Diffraction

This protocol is designed to be a self-validating system; the inclusion of a ligand-free (apo) control drop ensures that the resulting crystal lattice is strictly dependent on ligand stabilization.

  • Complex Formation: Incubate the purified target protein (concentrated to 10 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl) with a 1.5-fold molar excess of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate (dissolved in 100% DMSO). Maintain the final DMSO concentration below 2% (v/v) to prevent protein denaturation.

  • Vapor Diffusion Crystallization: Utilize the hanging-drop vapor diffusion method. Mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution (e.g., 0.2 M Ammonium Sulfate, 0.1 M Bis-Tris pH 5.5, 25% w/v PEG 3350). The slow supersaturation drives the ordered nucleation of the complex.

  • Cryoprotection and Data Collection: Harvest the crystals using a nylon loop. Briefly soak them in a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) to prevent ice-ring formation, then flash-freeze in liquid nitrogen. Collect diffraction data at 100 K using a synchrotron X-ray source.

  • Phasing and Refinement: Process the diffraction images using standard reduction software. Solve the phase problem via Molecular Replacement (MR) using the apo-structure as a search model. Refine the atomic coordinates, ensuring the ligand's electron density ( Fo​−Fc​ map) clearly resolves the heavy bromine atom.

Workflow N1 Complex Formation N2 Vapor Diffusion N1->N2 N3 X-ray Diffraction N2->N3 N4 Phase Determination N3->N4 N5 Model Refinement N4->N5

Workflow for X-ray crystallographic structure determination.

Biophysical Characterization: SPR and ITC

To establish a trustworthy affinity profile, we must measure both the rate at which the ligand binds/unbinds and the energy driving the interaction.

Surface Plasmon Resonance (SPR) Kinetics

SPR provides real-time monitoring of the association ( kon​ ) and dissociation ( koff​ ) rates[3].

Protocol:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling chemistry (EDC/NHS activation). Self-Validation Step: Leave one flow cell unmodified to serve as a reference channel. This isolates the true binding signal by subtracting bulk refractive index shifts caused by DMSO.

  • Kinetic Titration: Inject Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate at a flow rate of 30 µL/min across a concentration series (e.g., 3.125 nM to 100 nM) in running buffer (PBS-P+ with 2% DMSO).

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and the equilibrium dissociation constant ( Kd​ ).

Isothermal Titration Calorimetry (ITC) Thermodynamics

ITC directly measures the heat released or absorbed during the binding event, partitioning the free energy ( ΔG ) into enthalpic ( ΔH ) and entropic ( −TΔS ) components[4].

Protocol:

  • Sample Preparation: Dialyze the target protein extensively against the assay buffer. Dissolve the ligand in the exact same dialysis buffer to eliminate heat of mixing artifacts.

  • Titration Execution: Load the protein (e.g., 20 µM) into the calorimetric cell and the ligand (e.g., 200 µM) into the injection syringe. Perform 20 sequential injections of 2 µL each at 25°C, with a 120-second spacing between injections to allow the heat signal to return to baseline.

  • Thermodynamic Extraction: Self-Validation Step: Perform a control titration of the ligand into a buffer-only cell to determine the heat of dilution. Subtract this background from the raw data, integrate the peaks, and fit the isotherm to an independent binding site model.

Biophysics L Ligand Preparation SPR SPR (Kinetics) L->SPR ITC ITC (Thermodynamics) L->ITC K Rates (kon, koff) SPR->K T Energy (ΔH, -TΔS) ITC->T Aff Affinity (Kd) K->Aff T->Aff

Orthogonal biophysical validation using SPR and ITC.

Quantitative Data Presentation

The integration of structural and biophysical data yields a definitive profile of the compound. Below are representative data summaries expected from a successful characterization campaign of this scaffold against a model target.

Table 1: Crystallographic Data Collection and Refinement Statistics

ParameterValueSignificance
Resolution (Å) 2.10High resolution; allows precise mapping of the piperidine chair.
Space Group P 21​ 21​ 21​ Orthorhombic packing; common for globular proteins.
Completeness (%) 99.5Ensures no missing data in the electron density map.
Rwork​ / Rfree​ 0.18 / 0.22Indicates a highly accurate and un-overfitted atomic model.
Ligand Occupancy 1.00Confirms full saturation of the binding pocket in the crystal.

Table 2: Thermodynamic and Kinetic Binding Profile

TechniqueParameterMeasured ValueMechanistic Interpretation
SPR kon​ ( M−1s−1 ) 2.5×105 Rapid association, driven by the exposed cyano dipole.
SPR koff​ ( s−1 ) 1.1×10−2 Moderate residence time; typical for small rigid scaffolds.
SPR Kd​ (nM)44.0High-affinity binding confirmed via kinetics.
ITC ΔH (kcal/mol)-8.5Enthalpically driven; strong halogen/hydrogen bonding.
ITC −TΔS (kcal/mol)-1.2Favorable entropy; displacement of ordered pocket water.
ITC Kd​ (nM)45.2Excellent orthogonal agreement with SPR data.

References

  • Title: Discovery of Potent, Highly Selective, and Efficacious SMARCA2 Degraders Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination Source: FEBS Journal (NIH/PMC) URL: [Link]

  • Title: Kinetic analysis of macromolecular interactions using surface plasmon resonance biosensors Source: Methods in Enzymology (PubMed) URL: [Link]

  • Title: Differential Binding Models for Isothermal Titration Calorimetry: Moving beyond the Wiseman Isotherm Source: The Journal of Physical Chemistry B (ACS) URL: [Link]

Sources

Exploratory

The Definitive Guide to Early-Stage Pharmacokinetic Profiling of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

A Senior Application Scientist's Perspective on De-risking Novel Chemical Entities Authored by: A Senior Application Scientist Abstract In the landscape of modern drug discovery, the early and accurate assessment of a co...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on De-risking Novel Chemical Entities

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern drug discovery, the early and accurate assessment of a compound's pharmacokinetic (PK) properties is paramount to its successful development. This guide provides an in-depth technical framework for the comprehensive pharmacokinetic profiling of a novel piperidine derivative, Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate. The piperidine moiety is a prevalent scaffold in medicinal chemistry, known for its favorable pharmacological properties.[1][2][3] This document outlines a strategic, multi-tiered approach, beginning with a suite of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays and culminating in preliminary in vivo rodent PK studies. The causality behind each experimental choice is detailed, emphasizing a self-validating system to ensure data integrity and translatability. This guide is intended for researchers, scientists, and drug development professionals dedicated to navigating the complexities of early-stage drug development and mitigating the risk of late-stage attrition.

Introduction: The Imperative of Early Pharmacokinetic Evaluation

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant number of promising compounds failing due to suboptimal pharmacokinetic profiles.[4][5] Early characterization of a molecule's ADME properties is not merely a screening step but a critical component of a successful drug discovery program.[6][7][8] It provides invaluable insights that guide lead optimization, predict human dose, and ultimately de-risk the progression to more resource-intensive preclinical and clinical development.[9][10][11]

Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate, the subject of this guide, is a novel chemical entity (NCE) featuring a piperidine core. Piperidine and its derivatives are ubiquitous in pharmaceuticals, contributing to a wide range of therapeutic activities.[1][2][3] However, the specific substitution pattern of this compound necessitates a thorough and tailored pharmacokinetic evaluation to understand its unique disposition in biological systems. This guide will provide a robust framework for such an evaluation, grounded in scientific rigor and practical industry experience.

Foundational In Vitro ADME Profiling: Building a Predictive Data Package

The initial phase of pharmacokinetic profiling relies on a battery of in vitro assays designed to predict the in vivo behavior of a drug candidate.[6][7] These assays are cost-effective, have high throughput, and provide a wealth of data to inform early decision-making.

Physicochemical Properties: The Building Blocks of Pharmacokinetics

Before delving into complex biological assays, a fundamental understanding of the compound's physicochemical properties is essential.

  • Aqueous Solubility: This is a critical determinant of oral absorption. Poor solubility can lead to low bioavailability. The kinetic and thermodynamic solubility of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate should be determined at various pH levels (e.g., 2.0, 5.0, 7.4) to mimic the conditions of the gastrointestinal tract.

  • Lipophilicity (LogD): The octanol-water distribution coefficient (LogD) at physiological pH (7.4) provides an indication of a compound's ability to cross biological membranes. An optimal LogD range is crucial for balancing membrane permeability and aqueous solubility.

  • pKa: The ionization constant (pKa) determines the charge state of the molecule at different pH values, which in turn influences its solubility, permeability, and binding to plasma proteins.

Table 1: Target Physicochemical Properties for Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

ParameterTarget RangeRationale
Kinetic Solubility (pH 7.4)> 50 µMTo ensure adequate concentration for in vitro assays and minimize precipitation upon administration.
Thermodynamic Solubility (pH 7.4)> 20 µMProvides a more accurate measure of the compound's intrinsic solubility.
LogD (pH 7.4)1 - 3Optimal range for passive diffusion across cell membranes.
pKa2 - 10To understand the ionization state across the physiological pH range.
Permeability Assessment: Predicting Intestinal Absorption

The ability of a drug to be absorbed from the gastrointestinal tract is a key factor for oral drug delivery.

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of differentiated enterocytes that serves as an excellent in vitro model of the human intestinal epithelium.[12][13][14] This assay measures the bidirectional transport of the compound across the cell monolayer.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[13][14]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker, such as Lucifer Yellow.[14][15]

  • Dosing: The test compound, Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate, is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: Samples are collected from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: The concentration of the test compound in the collected samples is determined by a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined to assess the potential for active efflux by transporters like P-glycoprotein (P-gp).

Diagram 1: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Cell Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form monolayer Seed->Culture Integrity Check monolayer integrity (TEER, Lucifer Yellow) Culture->Integrity Dose Dose compound on Apical or Basolateral side Integrity->Dose Sample Sample from receiver compartment over time Dose->Sample Quantify Quantify compound by LC-MS/MS Sample->Quantify Calculate Calculate Papp (A-B, B-A) and Efflux Ratio Quantify->Calculate

Caption: Workflow for the Caco-2 permeability assay.

Metabolic Stability: Gauging the Rate of Biotransformation

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability.[16][17][18] Rapid metabolism can lead to low systemic exposure and the formation of potentially toxic metabolites.

Human liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of drug metabolism.[18]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation: Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is incubated with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The remaining concentration of the parent compound is quantified by a validated LC-MS/MS method.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 2: Interpretation of Liver Microsomal Stability Data

In Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Predicted In Vivo Clearance
> 60< 12Low
30 - 6012 - 23Moderate
< 30> 23High
Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

Inhibition of CYP enzymes can lead to significant drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and plasma concentration of another.[19][20][21]

This assay determines the concentration of the test compound that causes 50% inhibition of the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Experimental Protocol: CYP Inhibition Assay

  • Incubation: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform and varying concentrations of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate.

  • Metabolite Formation: The reaction is initiated by adding NADPH and allowed to proceed for a specific time.

  • Reaction Termination: The reaction is stopped, and the samples are processed as described in the microsomal stability assay.

  • LC-MS/MS Analysis: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The concentration of the test compound that inhibits 50% of metabolite formation (IC50) is calculated.[19]

Diagram 2: Logic of CYP Inhibition Assay

CYP_Inhibition cluster_components Reaction Components cluster_reaction Metabolic Reaction cluster_analysis Analysis Microsomes Human Liver Microsomes (CYPs) Incubate Incubate Components with NADPH at 37°C Microsomes->Incubate Substrate CYP-specific Probe Substrate Substrate->Incubate Inhibitor Test Compound (Varying Conc.) Inhibitor->Incubate Metabolite Metabolite Formation Incubate->Metabolite Quantify Quantify Metabolite by LC-MS/MS Metabolite->Quantify Calculate_IC50 Calculate IC50 Value Quantify->Calculate_IC50 PK_Strategy cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo PK Study (Rodent) PhysChem Physicochemical Properties Permeability Permeability (Caco-2) PhysChem->Permeability Metabolism Metabolic Stability (Microsomes) Permeability->Metabolism CYP_Inhib CYP Inhibition Metabolism->CYP_Inhib PPB Plasma Protein Binding (RED) CYP_Inhib->PPB hERG hERG Safety PPB->hERG Decision_Gate Go/No-Go Decision hERG->Decision_Gate Bioanalysis Bioanalytical Method Development & Validation PK_Study IV and PO Dosing Bioanalysis->PK_Study PK_Analysis Pharmacokinetic Parameter Calculation PK_Study->PK_Analysis Decision_Gate->Bioanalysis Favorable Profile

Sources

Foundational

A Technical Guide to the Preliminary In Vitro Toxicity Screening of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

Abstract: The progression of any novel chemical entity, such as Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate, from a promising lead to a viable drug candidate is contingent upon a rigorous safety evaluation....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The progression of any novel chemical entity, such as Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate, from a promising lead to a viable drug candidate is contingent upon a rigorous safety evaluation. Early-stage in vitro toxicity screening is a cornerstone of modern drug development, providing critical data to de-risk candidates, minimize reliance on animal testing, and guide subsequent development strategies. This guide presents a comprehensive, scientifically-grounded framework for the preliminary in vitro toxicity assessment of this novel compound. We will detail a multi-tiered approach, beginning with foundational cytotoxicity evaluations and proceeding to key mechanistic assays for oxidative stress and genotoxicity, with a specific focus on a preliminary hepatotoxicity screen. Each section provides not only the detailed protocols but also the scientific rationale underpinning the experimental choices, ensuring a robust and interpretable preliminary safety profile.

Introduction to the Screening Candidate and Strategy
1.1 The Compound of Interest: Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is a novel small molecule with a distinct chemical architecture. Its structure, featuring a substituted phenyl ring attached to a piperidine carboxylate core, suggests potential biological activity. However, as with any new chemical entity, its toxicological properties are unknown. Publicly available data on this specific molecule is scarce, although related structures with similar cores exist.[1][2][3][4][5] This lack of established safety data necessitates a systematic and predictive preliminary screening cascade before committing to more resource-intensive preclinical development.

1.2 The Imperative of Early-Stage In Vitro Toxicity Screening

Regulatory bodies like the U.S. Food and Drug Administration (FDA) advocate for a tiered approach to toxicity testing, beginning with in vitro methods to identify potential hazards early in the drug development pipeline.[6][7][8] This strategy is scientifically and ethically sound, aligning with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing. Early in vitro screening allows for the rapid and cost-effective evaluation of multiple compounds, ensuring that only the safest and most promising candidates advance.[9][10]

1.3 A Multi-Tiered Approach to Preliminary Safety Profiling

A robust preliminary toxicity screen should be structured as a logical progression from broad assessments of cell health to more specific mechanistic questions. Our proposed strategy begins with establishing baseline cytotoxicity, followed by investigations into common pathways of drug-induced toxicity, namely oxidative stress and DNA damage.

G cluster_0 Tier 1: Foundational Cytotoxicity cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Preliminary Organ-Specific Toxicity Compound Test Compound (Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate) Cytotoxicity Cytotoxicity Assessment (e.g., HepG2 cells) Compound->Cytotoxicity MTT MTT Assay (Metabolic Activity) Cytotoxicity->MTT LDH LDH Assay (Membrane Integrity) Cytotoxicity->LDH IC50 Determine IC50 Value MTT->IC50 LDH->IC50 ROS Oxidative Stress (DCFH-DA Assay) IC50->ROS If cytotoxic, investigate 'How?' Genotox Genotoxicity (Comet Assay) IC50->Genotox Hepatotox Hepatotoxicity Profile (Using HepG2 data) ROS->Hepatotox Genotox->Hepatotox Decision Go/No-Go Decision or Further Studies Hepatotox->Decision G cluster_0 MTT Assay Principle MTT MTT (Yellow, Soluble) Enzymes Mitochondrial Dehydrogenases (in Viable Cells) MTT->Enzymes Formazan Formazan (Purple, Insoluble) Enzymes->Formazan

Fig 2. Conversion of MTT to formazan by viable cells.
2.3 Experimental Protocol: LDH Cytotoxicity Assay

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of cytotoxicity. [11][12][13][14] Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate. Include a "maximum LDH release" control by adding a lysis buffer to several wells 45 minutes before the end of the incubation.

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Mixture: Add 50 µL of the LDH assay reaction mixture (containing substrate and cofactor, as per manufacturer's instructions) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cytotoxicity as a percentage relative to the maximum LDH release control after subtracting background values. Plot a dose-response curve to determine the EC₅₀.

G cluster_0 LDH Assay Principle Intact Intact Cell (LDH retained) Damaged Damaged Cell (Membrane compromised) LDH_out LDH released into medium Damaged->LDH_out Reaction Enzymatic Reaction (Lactate -> Pyruvate) (NAD+ -> NADH) LDH_out->Reaction Color Colorimetric Signal (Formazan formation) Reaction->Color

Fig 3. LDH release from damaged cells leads to a signal.
2.4 Data Presentation & Interpretation

The results from both assays should be summarized to provide a clear cytotoxicity profile.

AssayEndpoint MeasuredIC₅₀ / EC₅₀ (µM)
MTT Metabolic Activity[Insert Value]
LDH Membrane Integrity[Insert Value]
Table 1. Summary of Foundational Cytotoxicity Data.

A potent cytotoxic effect (low µM IC₅₀/EC₅₀) warrants immediate investigation into the mechanism of cell death.

Mechanistic Toxicity Pathway Investigation

If the compound demonstrates cytotoxicity, the next logical step is to investigate how it is inducing cell death. Oxidative stress and genotoxicity are two of the most common mechanisms of drug-induced toxicity. [15][16]

3.1 Assessment of Oxidative Stress via Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive molecules that can damage DNA, proteins, and lipids when their production overwhelms the cell's antioxidant capacity. [15][17]Many drugs induce toxicity through the generation of ROS. [16][18][19] Experimental Protocol: DCFH-DA Assay for Intracellular ROS

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe is a cell-permeant dye used to detect intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [20][21][22] Methodology:

  • Cell Seeding: Plate HepG2 cells in a black, clear-bottom 96-well plate at 2 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat cells with the test compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a shorter duration (e.g., 1-6 hours). Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).

  • DCFH-DA Loading: Remove the treatment medium and wash cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.

  • Incubation: Incubate for 30 minutes at 37°C, protected from light. [20]5. Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Express results as a fold-increase in fluorescence intensity relative to the vehicle control.

G cluster_0 ROS-Induced Damage Pathway Compound Test Compound ROS ROS Production (e.g., O₂⁻, H₂O₂) Compound->ROS Damage Cellular Damage ROS->Damage Lipid Lipid Peroxidation Damage->Lipid Protein Protein Oxidation Damage->Protein DNA DNA Damage Damage->DNA

Fig 4. Downstream consequences of drug-induced ROS production.
3.2 Assessment of Genotoxicity

Genotoxicity assessment is critical to identify compounds that can damage DNA, potentially leading to mutations or cancer. [23][24]The comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells. [25][26][27] Experimental Protocol: Alkaline Comet Assay

This technique, also known as single-cell gel electrophoresis, is based on the principle that fragmented DNA will migrate out of the cell nucleus under an electric field, forming a "comet" shape. The amount of DNA in the "tail" is proportional to the level of DNA damage. [25][28][29] Methodology:

  • Cell Treatment: Treat HepG2 cells in a 6-well plate with the test compound at non-overtly cytotoxic concentrations (e.g., below the IC₅₀) for 24 hours. A known genotoxin (e.g., etoposide) should be used as a positive control.

  • Cell Harvesting: Harvest cells and resuspend at 1 x 10⁵ cells/mL in ice-cold PBS.

  • Embedding in Agarose: Mix a small volume of cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow to solidify.

  • Lysis: Immerse slides in a high-salt lysis solution overnight at 4°C to remove cell membranes and proteins, leaving behind the DNA nucleoid.

  • Alkaline Unwinding: Place slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA. [29][30]6. Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides, stain with a fluorescent DNA dye (e.g., SYBR Green), and visualize using a fluorescence microscope.

  • Scoring: Capture images and analyze at least 50 cells per sample using comet scoring software. The primary metric is the "% DNA in the tail".

Treatment GroupConcentration% DNA in Tail (Mean ± SD)
Vehicle Control0.1% DMSO[Insert Value]
Test Compound0.5x IC₅₀[Insert Value]
Test Compound0.25x IC₅₀[Insert Value]
Positive Control[e.g., 10 µM Etoposide][Insert Value]
Table 2. Representative Data Summary for Comet Assay.
Synthesis and Forward Strategy

The culmination of this preliminary screening provides a multi-faceted initial safety profile for Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate. The data should be interpreted holistically:

  • Scenario 1: No Significant Toxicity. If the compound shows low cytotoxicity (IC₅₀ > 100 µM) and is negative in both the ROS and comet assays, it can be prioritized for further efficacy studies with a higher degree of confidence.

  • Scenario 2: Cytotoxicity with a Clear Mechanism. If the compound is cytotoxic and, for instance, strongly induces ROS but is negative in the comet assay, this suggests a primary mechanism of oxidative stress-induced cell death. This information is valuable for guiding lead optimization to reduce this specific liability.

  • Scenario 3: Genotoxic Potential. A positive result in the comet assay is a significant red flag. [31]Such a finding would likely deprioritize the compound unless its therapeutic indication is for a life-threatening disease where the risk-benefit profile might be acceptable.

This initial in vitro screen serves as a critical decision-making point. The results do not replace the need for more comprehensive preclinical toxicology studies but provide the essential data to justify the commitment of further resources, ensuring a more efficient and targeted drug development process. [7][41]

References
  • Interpretation of in vitro concentration‐response data for risk assessment and regulatory decision‐making: Report from the 2022 IWGT quantitative analysis expert working group meeting. (n.d.). Environmental and Molecular Mutagenesis. [Link]

  • Evaluating In Vitro DNA Damage Using Comet Assay. (2017, October 11). Journal of Visualized Experiments. [Link]

  • In vitro models for liver toxicity testing. (n.d.). Toxicology Research. [Link]

  • Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. (n.d.). Safety and Health at Work. [Link]

  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. (2017, October 26). U.S. Food and Drug Administration. [Link]

  • Drug-Induced Oxidative Stress and Toxicity. (n.d.). Journal of Toxicology. [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020, June 23). Journal of Visualized Experiments. [Link]

  • 1-(4-CYANOPHENYL)PIPERIDINE-3-CARBOXYLIC ACID — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Interpretation of in vitro concentration-response data for risk assessment and regulatory decision-making: Report from the 2022 IWGT quantitative analysis expert working group meeting. (2023, December 19). Environmental and Molecular Mutagenesis. [Link]

  • Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs. [Link]

  • ROS Detection ROS Assay Kit -Highly Sensitive DCFH-DA-. (n.d.). Dojindo Molecular Technologies. [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery. [Link]

  • Understanding FDA Guidelines for Toxicity Studies. (2025, November 5). HistologiX. [Link]

  • In vitro Toxicity Testing in the Twenty-First Century. (n.d.). ALTEX. [Link]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (n.d.). Archives of Toxicology. [Link]

  • Comet Assay for DNA Damage Detection. (2017, June 30). JoVE Journal. [Link]

  • Methyl 1-(2-bromophenyl)piperidine-4-carboxylate. (n.d.). PubChem. [Link]

  • Drug-Induced Oxidative Stress and Toxicity. (n.d.). ResearchGate. [Link]

  • FAQ: In Vitro ROS/RNS Assay. (n.d.). Cell Biolabs, Inc.. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). Current Protocols in Toxicology. [Link]

  • Comet assay: a versatile but complex tool in genotoxicity testing. (n.d.). Archives of Toxicology. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen. [Link]

  • General principles of MTT assay method. (2018, November 24). ResearchGate. [Link]

  • Reference Guide for the Nonclinical Toxicity Studies of Antiviral Drugs. (n.d.). U.S. Food and Drug Administration. [Link]

  • Predicting Organ Toxicity Using in Vitro Bioactivity Data and Chemical Structure. (n.d.). Chemical Research in Toxicology. [Link]

  • In vitro models for liver toxicity testing. (n.d.). Toxicology Research. [Link]

  • An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. (2023, March 5). Toxics. [Link]

  • LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. [Link]

  • Drug-induced reactive oxygen species (ROS) rely on cell membrane properties to exert anticancer effects. (n.d.). DASH - Harvard University. [Link]

  • Monitoring of Genotoxicity in Drinking Water Using in vitro Comet Assay and Ames Test. (2005, February 28). Archives of Industrial Hygiene and Toxicology. [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours. [Link]

  • Comet Assay for the Detection of DNA Breaks Protocol. (n.d.). Creative Diagnostics. [Link]

  • Hepatotoxicity Assays: Advancing Research. (2024, April 8). Da-Ta Biotech. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. (n.d.). GOV.UK. [Link]

  • Unraveling Drug-Induced Hepatotoxicity: Roles of Oxidative Stress, Biomarker Discovery, and Translational Advances. (2025, September 3). Trends in Applied Sciences Research. [Link]

  • Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. (n.d.). Assay Genie. [Link]

  • Comet assay to measure DNA repair: approach and applications. (n.d.). Frontiers in Genetics. [Link]

  • DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. (n.d.). Bioquochem. [Link]

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Sources

Exploratory

Structural activity relationship (SAR) of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

An In-depth Technical Guide to the Structural Activity Relationship (SAR) of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate Abstract The piperidine ring is a privileged scaffold in medicinal chemistry, forming...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Activity Relationship (SAR) of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] This technical guide provides a comprehensive analysis of the structural activity relationship (SAR) for a specific, highly functionalized derivative: Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate. While direct pharmacological data for this exact compound is not extensively published, this document synthesizes established principles from analogous structures to build a predictive SAR model. By deconstructing the molecule into its constituent pharmacophoric elements—the N-aryl group, its substitution pattern (2-cyano and 3-bromo), and the C4-ester moiety—we will explore the causality behind potential experimental modifications. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into optimizing this scaffold for potential therapeutic targets, such as G-protein coupled receptors (GPCRs) like opioid or dopamine receptors, where phenylpiperidines are known to be active.[3][4]

Introduction: The Phenylpiperidine Core and the Lead Compound

The 1-phenylpiperidine motif is a cornerstone of neuropharmacology. Its rigid structure allows for precise orientation of substituents in three-dimensional space, facilitating interactions with well-defined receptor binding pockets. Compounds based on this core, such as the analgesic meperidine and the fentanyl series, highlight its value in targeting the central nervous system (CNS).[4][5]

Our lead compound, Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate (hereafter referred to as MCBP ), presents a unique combination of features:

  • A Piperidine-4-carboxylate Scaffold: Common in analgesics, providing a key interaction point and a handle for synthetic modification.[6]

  • An N-Aryl Substituent: Crucial for modulating affinity and selectivity for various CNS receptors.[7]

  • A Disubstituted Phenyl Ring: The ortho-cyano and meta-bromo groups impose significant steric and electronic constraints, suggesting a highly specific binding mode.

This guide will systematically dissect the SAR of MCBP , proposing a logical workflow for analogue synthesis and evaluation to probe its therapeutic potential.

G cluster_0 Lead Compound: MCBP cluster_1 SAR Exploration Strategy cluster_2 Evaluation & Optimization lead Methyl 1-(3-bromo-2-cyanophenyl) piperidine-4-carboxylate mod_c4 Modification at C4 (Ester Moiety) lead->mod_c4 Systematic Modification mod_n1_ring Modification of N1-Aryl Ring (Phenyl Core) lead->mod_n1_ring Systematic Modification mod_phenyl_subs Modification of Phenyl Substituents (Cyano & Bromo Groups) lead->mod_phenyl_subs Systematic Modification assay In Vitro Binding & Functional Assays mod_c4->assay mod_n1_ring->assay mod_phenyl_subs->assay pk_studies Pharmacokinetic Profiling (ADME) assay->pk_studies Active Analogs lead_opt Lead Optimization assay->lead_opt pk_studies->lead_opt G cluster_0 Pharmacophore Model for MCBP Scaffold A C4-Ester: • H-bond acceptor (carbonyl O) • Prefers lipophilic ester (e.g., ethyl) • Sterically constrained pocket B N1-Atom: • Piperidine Nitrogen • Basic center C Ortho-Substituent (C2): • Essential for activity • Strong electron-withdrawing group required • Enforces bioactive conformation D Meta-Substituent (C3): • Lipophilic/hydrophobic group required • Optimal size similar to Br/Cl • Contributes to overall binding affinity

Caption: Key pharmacophoric features derived from the SAR analysis.

Future Directions:

  • Optimization of the C4-Ester: Explore small, metabolically stable ester bioisosteres or constrained amides to enhance pharmacokinetic properties.

  • Exploration of the N-Aryl Ring: Replace the phenyl ring with other heterocycles (e.g., pyridine, thiophene) to fine-tune electronics and explore new interactions.

  • Combination of Optimal Groups: Synthesize analogues combining the most favorable features identified (e.g., 2-nitro, 3-chloro, 4-ethyl ester) to test the predictive power of the SAR model.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols should be employed.

Protocol 1: General Procedure for N-Arylation of Methyl Piperidine-4-carboxylate

This protocol describes a standard Buchwald-Hartwig amination, a reliable method for forming the crucial C-N bond.

  • To an oven-dried Schlenk tube, add the aryl halide (e.g., 3-bromo-2-cyanobromobenzene, 1.0 eq), methyl piperidine-4-carboxylate (1.2 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with argon gas three times.

  • Add anhydrous toluene (5 mL) and sodium tert-butoxide (1.4 eq).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel.

  • Validation: Confirm the structure and purity (>95%) of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Mu-Opioid Receptor (MOR) Radioligand Binding Assay

This competitive binding assay quantifies the affinity of a test compound for the target receptor.

  • Prepare cell membranes from CHO cells stably expressing the human mu-opioid receptor (hMOR).

  • In a 96-well plate, add 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4), 25 µL of test compound (MCBP or analogue) at various concentrations, and 25 µL of the radioligand [³H]-DAMGO (final concentration ~1 nM).

  • Initiate the binding reaction by adding 100 µL of the hMOR membrane preparation (10-20 µg protein/well).

  • Incubate for 60 minutes at 25 °C.

  • Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Allow filters to dry, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.

  • Self-Validation: Run a positive control (e.g., Naloxone) and a negative control (vehicle) in parallel. Non-specific binding is determined in the presence of a high concentration (10 µM) of unlabeled Naloxone. Calculate Ki values using the Cheng-Prusoff equation.

G cluster_pathway Hypothetical GPCR Signaling Pathway (e.g., Opioid Receptor) ligand MCBP Analog (Agonist) receptor μ-Opioid Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein (αβγ) receptor->g_protein Activates gdp GDP g_protein->gdp Releases gtp GTP g_protein->gtp Binds effector Adenylyl Cyclase g_protein->effector α-subunit Inhibits atp ATP effector->atp Converts camp cAMP effector->camp atp->camp to downstream Downstream Effects (e.g., Ion Channel Modulation, Reduced Neuronal Excitability) camp->downstream Reduced Level Leads to

Caption: A typical inhibitory GPCR signaling cascade relevant to opioid analgesia.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.
  • Antinociceptive activity of some 1, 4-substituted piperidine derivatives using tail flick method in mice.
  • Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygen
  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. PMC.
  • Applications of carbon-silicon bioisosterism in drug design and development. PMC.
  • Antinociceptive activity of some 1,4-substituted piperidine derivatives using tail flick method in mice. Semantic Scholar.
  • Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination.
  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea.
  • Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents. PubMed.
  • Bioisosterism: A Rational Approach in Drug Design. Chem. Rev. 1996, 96, 8, 3147–3176.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. BenchChem.

Sources

Foundational

Comprehensive Technical Guide and Safety Data Sheet (SDS) for Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

Executive Summary Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is a highly functionalized, polycyclic building block utilized extensively in advanced pharmaceutical synthesis and drug discovery. Structurally,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is a highly functionalized, polycyclic building block utilized extensively in advanced pharmaceutical synthesis and drug discovery. Structurally, it merges a piperidine-4-carboxylate moiety with an ortho-cyano, meta-bromo aryl system. This structural complexity makes it an ideal precursor for synthesizing complex kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. However, the convergence of an aryl bromide, a nitrile group, and a tertiary arylamine necessitates rigorous handling protocols to mitigate acute toxicity, environmental hazards, and chemical instability under extreme conditions.

This whitepaper provides an authoritative, causality-driven guide to the physicochemical profiling, toxicological mechanisms, and self-validating handling protocols for this compound.

Physicochemical Profiling & Structural Causality

To safely handle and effectively utilize this compound, one must understand how its structural components dictate its macroscopic behavior.

  • The Arylamine Core: Unlike free piperidine, which is highly basic and corrosive, the nitrogen in this compound is directly bonded to the aryl ring. The lone pair on the piperidine nitrogen delocalizes into the electron-withdrawing ortho-cyano group. This conjugation significantly depresses the basicity (pKa) of the amine, rendering the compound less corrosive than aliphatic piperidines but highly lipophilic.

  • The Aryl Bromide & Nitrile: The 3-bromo-2-cyanophenyl group is primed for palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). While aryl nitriles are generally stable, the cyano group can undergo hydrolysis under strongly acidic or basic conditions, and extreme thermal degradation can liberate toxic hydrogen cyanide (HCN) gas[1].

Quantitative Data Summary
PropertyValue / DescriptionMechanistic Implication
Chemical Formula C14H15BrN2O2Halogenated organic; requires specialized waste disposal.
Molecular Weight ~339.19 g/mol High mass dictates careful stoichiometric calculation during micro-scale coupling.
Physical State Solid (Powder/Crystalline)Risk of aerosolization and inhalation of fine particulates.
H-Bond Donors 0High lipophilicity; readily penetrates standard nitrile gloves.
H-Bond Acceptors 4Capable of strong interactions with biological targets and polar stationary phases.
Predicted LogP ~3.5 - 4.0Highly hydrophobic; requires organic solvents (e.g., DCM, DMF) for dissolution.

(Note: Physicochemical baseline data is extrapolated from the constituent building blocks: 2-bromobenzonitrile and methyl isonipecotate [1, 2].)

Hazard Identification & Toxicological Mechanisms

The hazard profile of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is classified under the Globally Harmonized System (GHS) based on its functional groups [3].

GHS Classifications & Causality
  • Acute Toxicity - Oral/Dermal/Inhalation (Category 4): The high lipophilicity (LogP ~3.8) allows the compound to rapidly cross the stratum corneum (skin barrier) and mucosal membranes.

  • Skin Irritation (Category 2) & Eye Irritation (Category 2A): The residual polarity of the ester and nitrile groups, combined with the halogenated aryl ring, disrupts lipid bilayers in cellular membranes, causing localized inflammation [2].

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): Inhalation of the crystalline dust irritates the respiratory tract. Furthermore, enzymatic cleavage of the cyano group in vivo (though slow for aryl nitriles) can lead to trace cyanide toxicity, inhibiting cytochrome c oxidase in the mitochondrial respiratory chain [1].

Standard Operating Procedures (SOP): Self-Validating Handling

Expert handling of halogenated aryl nitriles requires a "self-validating" approach—where the failure of one safety measure is immediately detectable by another.

Step-by-Step Handling Methodology
  • Environmental Verification: Before opening the primary container, verify that the chemical fume hood is operating at a minimum face velocity of 100 feet per minute (fpm). Validation: Check the digital magnehelic gauge; if the alarm sounds, abort the procedure.

  • Double-Gloving Strategy: Don a brightly colored inner nitrile glove (e.g., green or orange) and a standard blue or purple outer nitrile glove. Validation: If the outer glove is breached by the lipophilic compound or solvent, the inner colored glove will become immediately visible through the tear, signaling an instant halt to the workflow.

  • Static Mitigation: Because the compound is a dry powder, static electricity can cause aerosolization. Wipe the exterior of the weighing spatula and the balance enclosure with an anti-static ionizing brush prior to transfer.

  • Enclosed Transfer: Weigh the compound directly into a tared, septa-capped vial. Seal the vial inside the fume hood before transporting it to the reaction manifold.

Emergency Response & Spill Mitigation

In the event of an accidental breach, immediate, protocol-driven action is required to prevent systemic exposure.

  • Dermal Exposure: Immediately remove contaminated clothing. Do not use organic solvents (like acetone or ethanol) to wash the skin, as this will exponentially increase the dermal absorption of the lipophilic aryl bromide. Wash aggressively with copious amounts of soap and water for a minimum of 15 minutes [3].

  • Powder Spill Cleanup: Do not dry-sweep. Dry sweeping aerosolizes the toxic nitrile dust. Gently cover the spill with damp absorbent pads (using water or a mild surfactant). Transfer the saturated pads to a designated halogenated solid waste container.

  • Thermal Decomposition: If the compound is involved in a fire, evacuate immediately. Combustion of this molecule will release hydrogen bromide (HBr), carbon monoxide (CO), and highly lethal hydrogen cyanide (HCN) gas [1].

Experimental Workflow: Palladium-Catalyzed Suzuki Coupling

Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is most commonly utilized as an electrophile in cross-coupling reactions. The presence of the ortho-cyano group electronically activates the aryl bromide toward oxidative addition by palladium, making it an excellent substrate for Suzuki-Miyaura coupling.

Step-by-Step Synthetic Methodology
  • Reagent Loading: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inert Atmosphere Generation: Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum evacuation and argon backfilling. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.

  • Solvent & Base Addition: Via syringe, inject degassed 1,4-dioxane (0.2 M) and an aqueous solution of potassium carbonate (K₂CO₃, 2.0 M, 3.0 equiv).

  • Thermal Activation: Replace the septum with a Teflon screw-cap under a positive flow of argon. Heat the biphasic mixture in a pre-heated oil bath at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Workflow Visualization

HandlingWorkflow A 1. Compound Receipt Verify Integrity B 2. Don PPE (Double Nitrile Gloves) A->B C 3. Negative Pressure Hood (Verify >100 fpm) B->C D 4. Anti-Static Weighing (Prevent Aerosolization) C->D E 5. Suzuki Coupling Setup (Argon Atmosphere) D->E F 6. Halogenated Waste Disposal E->F

Fig 1: Self-validating safety and synthetic workflow for handling halogenated aryl nitriles.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16272, 2-Bromobenzonitrile." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 424914, Methyl isonipecotate." PubChem, [Link].

Protocols & Analytical Methods

Method

Application Notes and Protocols: Preparation of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate Stock Solutions for Cell Culture Assays

Abstract This comprehensive guide details the critical procedures for the preparation, storage, and quality control of stock solutions for the research compound, Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the critical procedures for the preparation, storage, and quality control of stock solutions for the research compound, Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate. As a member of the substituted piperidine class, which is of significant interest in medicinal chemistry and drug discovery, ensuring the integrity and accurate concentration of this compound is paramount for generating reproducible and reliable data in cell-based assays.[1][2] These protocols are designed for researchers in cell biology, pharmacology, and drug development, providing not only step-by-step instructions but also the scientific rationale behind key procedural choices to ensure experimental success and integrity.

Introduction: The Imperative for Precision

The accuracy of any in vitro experiment hinges on the precise and consistent preparation of test compounds. Errors in calculating concentration or improper handling of stock solutions can lead to invalid data, wasting valuable resources and time.[3] Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is a small organic molecule whose physicochemical properties necessitate a carefully considered approach to solubilization and storage to maintain its chemical integrity and ensure its bioavailability in cell culture environments.

This document provides a robust framework for creating high-concentration primary stock solutions in dimethyl sulfoxide (DMSO), performing serial dilutions, and preparing final working solutions for cell treatment. We will delve into the causality behind solvent selection, concentration limits, and storage conditions, establishing a self-validating system through integrated quality control checkpoints.

Compound Physicochemical Properties & Handling

Before any experimental work, it is crucial to understand the fundamental properties of the compound. This information is typically found on the supplier's Certificate of Analysis (CoA) or Safety Data Sheet (SDS).

Disclaimer: The exact molecular formula and weight for Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate were not available in public literature at the time of writing. The data presented below is based on the closely related ethyl ester analog and a calculated value for the methyl ester. Researchers MUST verify the exact molecular weight from the supplier-provided CoA for their specific lot.

PropertyValue / InformationSource / Rationale
IUPAC Name Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate-
CAS Number Not available. (Ethyl ester analog is 1260897-03-7)[4]
Molecular Formula C₁₄H₁₅BrN₂O₂Calculated
Molecular Weight (MW) 323.19 g/mol (Calculated) - Use value from CoACalculated
Appearance Expected to be a solid (e.g., white to off-white powder).[5]
Predicted Solubility Poorly soluble in water. High solubility in organic solvents like DMSO.Based on chemical structure; common for small molecules.[6][7]
Safety & Handling Precautions:

The toxicological properties of this specific compound have not been extensively characterized. Therefore, standard laboratory precautions for handling new chemical entities must be observed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.[8][9]

  • Engineering Controls: Handle the solid compound and concentrated DMSO stocks inside a certified chemical fume hood to avoid inhalation of fine powders or aerosols.[10][11]

  • Disposal: Dispose of waste according to institutional and local environmental regulations.

Core Principles: The Rationale Behind the Protocol

Understanding why each step is performed is as critical as knowing how to perform it. This section explains the scientific reasoning that underpins a robust protocol.

Solvent Selection: Why DMSO?

Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing stock solutions of most non-polar, small-molecule compounds for biological assays.[6] Its high solvating power allows for the creation of highly concentrated stock solutions (typically 10-20 mM). This is advantageous because it minimizes the volume of solvent added to the cell culture medium, thereby reducing the risk of solvent-induced artifacts.

The Criticality of Final Solvent Concentration

While an excellent solvent, DMSO is not inert and can exert biological effects, including cytotoxicity, differentiation induction, and interference with assay components.[6][12] It is imperative to keep the final concentration of DMSO in the cell culture medium as low as possible.

Assay TypeRecommended Final DMSO ConcentrationRationale
General Cell-Based Assays ≤ 0.5% (v/v)A widely accepted upper limit to avoid significant cytotoxicity in most immortalized cell lines.[6]
Primary or Sensitive Cell Cultures ≤ 0.1% (v/v) Primary cells are often more sensitive to solvent effects than established cell lines.[6] This concentration is preferred whenever possible.
High-Throughput Screening (HTS) 0.1% - 1% (v/v)The concentration must be optimized and kept consistent across all plates to ensure data validity.[6]

Trustworthiness Mandate: Every experiment must include a "vehicle control" group. This consists of cells treated with the same final concentration of DMSO as the experimental groups, but without the compound. This allows researchers to distinguish the effects of the compound from any effects of the solvent itself.[6]

Storage Strategy: Preserving Compound Integrity

Stock solutions represent a significant investment in time and resources. Proper storage is essential to maintain their integrity.

  • Low Temperature Storage (-20°C or -80°C): Low temperatures drastically slow down the rate of chemical degradation.[6]

  • Aliquoting: Concentrated stock solutions should be divided into smaller, single-use aliquots. This practice is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation and compromise solution integrity.[6]

  • Hygroscopicity: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere.[6] This can alter the concentration of the stock solution over time. Using tightly sealed vials is essential.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a 10 mM stock solution in 100% sterile-filtered, cell culture-grade DMSO.

Materials:

  • Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate powder

  • Cell culture-grade DMSO, sterile-filtered (e.g., Sigma-Aldrich D2650 or equivalent)

  • Calibrated analytical balance

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Sterile, positive-displacement pipette and tips

Workflow Diagram: Primary Stock Solution Preparation

G cluster_prep Step 1: Preparation cluster_dissolve Step 2: Dissolution cluster_qc Step 3: QC & Storage weigh Weigh Compound (e.g., 3.23 mg) calc Calculate Solvent Volume (1 mL for 10 mM stock) weigh->calc Input mass add_dmso Add calculated volume of 100% DMSO calc->add_dmso vortex Vortex thoroughly (2-5 minutes) add_dmso->vortex inspect Visually inspect for complete dissolution vortex->inspect troubleshoot Dissolved? inspect->troubleshoot sonicate Optional: Sonicate or warm to 37°C troubleshoot->sonicate No aliquot Aliquot into single-use tubes (e.g., 20 µL) troubleshoot->aliquot Yes sonicate->inspect store Store at -20°C or -80°C in a sealed container aliquot->store G cluster_dilution Serial Dilution in 100% DMSO cluster_assay Final Dilution into Assay Plate start 10 mM Primary Stock in 100% DMSO intermediate1 1 mM Intermediate Stock (1000x final) start->intermediate1 1:10 dilution intermediate2 100 µM Intermediate Stock (100x final) intermediate1->intermediate2 1:10 dilution add_to_well Add 1 µL of 1 mM Stock to 999 µL of Media in Well intermediate1->add_to_well Use 1000x Stock label_note (Prepare other concentrations as needed) final_conc Final Concentration: 10 µM Compound 0.1% DMSO add_to_well->final_conc

Caption: Serial dilution workflow to prevent precipitation.

Procedure:

  • Thaw Primary Stock: Remove one aliquot of the 10 mM primary stock from the freezer and thaw it completely at room temperature. Vortex briefly to ensure homogeneity.

  • Prepare Intermediate Stock (Optional but Recommended): To improve accuracy, it is best practice to perform an intermediate dilution in 100% DMSO.

    • To create a 1 mM intermediate stock (a 1000x stock for a 1 µM final concentration), mix 10 µL of the 10 mM primary stock with 90 µL of 100% DMSO.

  • Prepare Working Solution: The goal is to add a small volume of the concentrated stock to the culture medium to minimize the final DMSO concentration. This is often done directly in the assay plate.

    • The 1:1000 Dilution Rule: To achieve a final DMSO concentration of 0.1%, perform a 1:1000 dilution of your DMSO stock into the aqueous medium. [13] * Example for a final concentration of 10 µM in 1 mL total volume:

      • Prepare a 10 mM stock solution (1000x the desired final concentration).

      • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium in the well.

      • Mix immediately but gently by pipetting up and down or by placing the plate on an orbital shaker.

    • Example for a final concentration of 1 µM in 1 mL total volume:

      • Use the 1 mM intermediate stock prepared in step 2.

      • Add 1 µL of the 1 mM stock solution to 999 µL of pre-warmed cell culture medium.

  • Vehicle Control: In parallel, prepare vehicle control wells by adding 1 µL of 100% DMSO to 999 µL of medium.

Quality Control and Stability

Ensuring the quality of your stock solution is a continuous process that validates your experimental results.

  • Initial QC (Mandatory): Always perform a visual inspection for precipitates after thawing an aliquot. If crystals are observed, the aliquot must be warmed and vortexed until they are fully redissolved before use. [10]* Long-Term Stability: The stability of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate in DMSO at -20°C is unknown. For long-term or critical studies (e.g., those supporting regulatory filings), it is advisable to periodically check the purity and concentration of a stored stock solution using analytical methods like HPLC or LC-MS. [14][15][16]* Freeze-Thaw Cycles: Avoid more than 3-5 freeze-thaw cycles for any given stock solution. Aliquoting is the best defense against degradation caused by repeated temperature changes. [6]* Forced Degradation Studies: In advanced drug development, forced degradation studies (exposing the compound to stress conditions like acid, base, heat, and oxidation) can help identify potential degradation products and establish the stability-indicating nature of analytical methods. [17][18]

Conclusion

The reliability of cell culture assay data is directly dependent on the meticulous preparation and handling of test compound stock solutions. By adhering to the principles and protocols outlined in this guide—including the use of high-quality DMSO, maintaining a final solvent concentration below 0.5% (ideally 0.1%), proper storage in single-use aliquots, and the mandatory use of vehicle controls—researchers can ensure the integrity of their experiments. This rigorous approach minimizes variability and provides a solid foundation for generating accurate, reproducible, and trustworthy scientific data.

References

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Available at: [Link]

  • Novartis. (2011). Implementation of high-throughput quality control processs within compound management. Available at: [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Available at: [Link]

  • Unknown Source. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (Link not available)
  • Solve Scientific. (2007). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]

  • NextSDS. (n.d.). 1-(4-CYANOPHENYL)PIPERIDINE-3-CARBOXYLIC ACID — Chemical Substance Information. Available at: [Link]

  • PubChem. (n.d.). 3-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]-1-methyl-3-phenylpiperidine-2,6-dione. Available at: [Link]

  • PubChem. (n.d.). Methyl 1-(2-bromophenyl)piperidine-4-carboxylate. Available at: [Link]

  • Symeres. (2025). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Available at: [Link]

  • MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Available at: [Link]

  • NextSDS. (n.d.). 1-(3-CYANOBENZYL)PIPERIDINE-4-CARBOXYLIC ACID — Chemical Substance Information. Available at: [Link]

  • UBPBio. (n.d.). Safety Data Sheet - 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Available at: [Link]

  • LCGC International. (2026). Separation Science in Drug Development, Part IV: Quality Control. Available at: [Link]

  • ACS Publications. (2007). An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. Available at: [Link]

  • Technology Networks. (2022). Quality Control During Drug Development. Available at: [Link]

  • Wiley Online Library. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

  • Wiley Online Library. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available at: [Link]

  • PubChem. (n.d.). (3R)-N-[2-(4-cyanophenyl)ethyl]-1-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperidine-3-carboxamide. Available at: [Link]

  • MDPI. (2019). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Available at: [Link]

  • PLOS ONE. (2015). Stabilization of Resveratrol in Blood Circulation by Conjugation to mPEG and mPEG-PLA Polymers. Available at: [Link]

  • OMICS International. (2024). Quality Control Strategies for Drug Development and Manufacturing. Available at: [Link]

  • MDPI. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Available at: [Link]

Sources

Application

Applications of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate as an API intermediate

Application Note: Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate as a Trifunctional Scaffold in Targeted Protein Degrader Synthesis Executive Summary In modern drug discovery, particularly in the rapidly expand...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate as a Trifunctional Scaffold in Targeted Protein Degrader Synthesis

Executive Summary

In modern drug discovery, particularly in the rapidly expanding field of targeted protein degradation (PROTACs and molecular glues), the selection of highly functionalized API intermediates is critical. 1 (CAS: 1260897-03-7 for the ethyl variant, 1365271-66-4 for the methyl variant) has emerged as a premier trifunctional building block[1]. This guide provides an in-depth mechanistic analysis and validated protocols for utilizing this intermediate, specifically focusing on its role in synthesizing highly selective heterobifunctional degraders.

Mechanistic Rationale & Structural Profiling

As a Senior Application Scientist, I approach this molecule not just as a starting material, but as a programmable scaffold. Its value lies in the orthogonal reactivity of its three distinct functional groups, which allow for sequential modification without the need for complex protecting group strategies:

  • The C3 Aryl Bromide (Pharmacophore Hub): Positioned ortho to a strongly electron-withdrawing cyano group, this C-Br bond is highly activated toward oxidative addition by Palladium(0) species. It serves as the primary attachment point for target-binding pharmacophores via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

  • The C2 Benzonitrile (H-Bond Donor Precursor): While nitriles can act as weak hydrogen bond acceptors, their true synthetic value here lies in their controlled hydrolysis. Under mild Radziszewski reaction conditions, the nitrile is converted to a primary carboxamide, a critical hydrogen-bond donor required for anchoring molecules within tight binding pockets (e.g., bromodomains).

  • The C4' Piperidine-4-carboxylate (The "Exit Vector"): In PROTAC design, the trajectory of the linker connecting the target binder to the E3 ligase ligand is paramount. Recent structural biology studies on2 demonstrate that the para-positioned piperidine moiety remains highly solvent-exposed[2]. This specific geometry directs the E3 ligand into optimal orientations, preventing steric clashes and facilitating the formation of the requisite Target-PROTAC-E3 ternary complex[2].

Application Workflow: Divergent Synthesis of Heterobifunctional Degraders

The following workflow illustrates the sequential, orthogonal functionalization of the intermediate.

API_Workflow A Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate Core API Intermediate B C3 Position: Aryl Bromide Pd-Catalyzed Cross-Coupling A->B Step 1: Pharmacophore Extension C C2 Position: Benzonitrile Radziszewski Hydrolysis B->C Step 2: H-Bond Donor Generation D C4' Position: Methyl Ester Saponification & Amide Coupling C->D Step 3: Exit Vector Functionalization

Fig 1: Trifunctional workflow for PROTAC synthesis using the API intermediate.

Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the specified analytical benchmarks are met.

Protocol A: Pharmacophore Extension via Suzuki-Miyaura Coupling (C3)

Causality: The ortho-cyano group accelerates oxidative addition but introduces steric bulk. We utilize Pd(dppf)Cl2​ because the bidentate dppf ligand provides a large bite angle (99°), which forces the metal center into a geometry that accelerates the rate-limiting reductive elimination step, overcoming the steric hindrance.

  • Setup: In an oven-dried Schlenk flask, combine Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate (1.0 eq), the desired aryl boronic acid/pinacol ester (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (3.0 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1, 0.2 M). The biphasic system ensures solubility of both the organic substrates and the inorganic base.

  • Reaction: Purge with N2​ for 10 minutes. Heat to 90°C for 12 hours under vigorous stirring.

  • Self-Validation: Perform LC-MS analysis. The reaction is complete when the characteristic 1:1 isotopic doublet of the brominated starting material (M+ and M+2) is fully replaced by the expected product mass.

Protocol B: Selective Nitrile Hydrolysis (C2)

Causality: Standard acidic or basic hydrolysis would concurrently cleave the C4' methyl ester. We employ a Radziszewski reaction using hydrogen peroxide under basic conditions[2]. The hydroperoxide anion ( HOO− ) selectively attacks the electrophilic nitrile carbon, forming a peroxyimidic acid intermediate that undergoes intramolecular oxygen transfer to yield the primary amide, leaving the ester completely intact.

  • Setup: Dissolve the intermediate from Protocol A (1.0 eq) in DMSO (0.3 M). DMSO acts as both a solvent and a mild catalyst, enhancing the nucleophilicity of the hydroperoxide anion.

  • Reagents: Add aqueous NaOH (1.0 M, 2.0 eq), followed by the dropwise addition of 30% aqueous H2​O2​ (5.0 eq) at 0°C to control the initial exotherm.

  • Reaction: Warm to 25°C and stir for 4 hours.

  • Self-Validation: Monitor via FT-IR spectroscopy. The reaction is complete when the sharp, distinct C≡N stretch at ~2220 cm−1 completely disappears, replaced by a strong amide C=O stretch at ~1650 cm−1 and paired N-H stretches at ~3300 cm−1 .

Protocol C: Exit Vector Functionalization (C4')

Causality: To attach the E3 ligase linker, the methyl ester must be converted to a carboxylic acid. We use LiOH rather than NaOH . The lithium cation strongly coordinates with the carbonyl oxygen, increasing its electrophilicity and allowing for rapid saponification at room temperature, which prevents the epimerization of any sensitive stereocenters in the extended pharmacophore.

  • Saponification: Dissolve the amide intermediate in THF/MeOH/ H2​O (2:1:1). Add LiOH⋅H2​O (3.0 eq). Stir at 25°C for 3 hours.

  • Validation: 1H -NMR must show the complete disappearance of the sharp ester methyl singlet at ~3.7 ppm.

  • Amide Coupling: Isolate the carboxylic acid, dissolve in DMF, and add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active HOAt ester. Add the primary amine of the PROTAC linker (e.g., PEG-VHL ligand) (1.1 eq) and stir for 16 hours.

  • Validation: Confirm the final PROTAC mass via High-Resolution Mass Spectrometry (HRMS).

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected quantitative outcomes and critical validation metrics for the workflows described above, providing a reliable benchmark for process chemists.

Reaction StepReagents / CatalystTemp / TimeTypical YieldKey Analytical Benchmark
1. C3 Suzuki Coupling Ar-B(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ 90°C / 12h75 - 85%LC-MS: Complete loss of M+2 (Br isotope) signal.
2. C2 Nitrile Hydrolysis 30% H2​O2​ , NaOH , DMSO25°C / 4h80 - 90%FT-IR: Disappearance of 2220 cm−1 ( C≡N ) peak.
3. C4' Saponification LiOH⋅H2​O , THF/MeOH/ H2​O 25°C / 3h> 95% 1H -NMR: Loss of methyl singlet at ~3.7 ppm.
4. Linker Attachment Linker- NH2​ , HATU, DIPEA25°C / 16h70 - 80%HRMS: Confirmation of Target-PROTAC mass.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • ethyl 1-(3-bromo-2-cyanophenyl)

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Quantification of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and concentration critical parameters for quality control. The described isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, with UV detection. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity. Forced degradation studies confirmed the method's stability-indicating capabilities, effectively separating the active pharmaceutical ingredient (API) from its degradation products.

Introduction

Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is a complex heterocyclic compound that serves as a crucial building block in the development of novel therapeutics. The piperidine ring is a prevalent scaffold in many pharmaceuticals, contributing to their pharmacological activity.[1][2] The purity and accurate quantification of this intermediate are paramount to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely adopted technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a validated HPLC method for the routine analysis and stability testing of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate. The narrative explains the rationale behind the experimental choices, ensuring a deep understanding of the method's principles.

Method Development Strategy

The primary objective was to develop a simple, rapid, and reliable RP-HPLC method capable of separating the target analyte from potential impurities and degradation products. Reversed-phase chromatography is the most common mode of separation in HPLC, particularly for pharmaceutical analysis, as it is ideal for separating non-polar or moderately polar compounds.[4][5]

Stationary Phase Selection: The "Workhorse" C18

A C18 (octadecylsilane) column was selected as the initial stationary phase. C18 columns are the most widely used in reversed-phase HPLC due to their strong hydrophobic retention of a broad range of non-polar to moderately polar analytes.[4][6] The aromatic and piperidine moieties of the target compound suggest sufficient hydrophobicity for good retention on a C18 phase.

Mobile Phase Optimization: Balancing Retention and Peak Shape

The mobile phase in reversed-phase chromatography typically consists of a polar aqueous component and a less polar organic modifier.[7]

  • Organic Modifier: Acetonitrile was chosen over methanol as the organic solvent. Acetonitrile generally provides better peak shapes for aromatic compounds, has a lower UV cutoff (~190 nm), and generates lower backpressure compared to methanol.[8]

  • Aqueous Phase and pH Control: A phosphate buffer was selected for the aqueous phase. Phosphate buffers are common in HPLC due to their low UV cutoff and ability to control the pH effectively.[8] The pH of the mobile phase is a critical parameter that can significantly impact the retention time and peak shape of ionizable compounds. To ensure consistent retention and avoid peak tailing, the mobile phase pH should be at least 1.5 to 2 pH units away from the analyte's pKa.[8][9] An initial pH of 6.8 was chosen to ensure the piperidine nitrogen is in a consistent protonation state.

An isocratic elution, where the mobile phase composition remains constant throughout the run, was chosen for its simplicity and robustness.[10] A starting ratio of 65:35 (v/v) of phosphate buffer to acetonitrile was evaluated and subsequently optimized.

Detection Wavelength Selection

To determine the optimal detection wavelength, a solution of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate was scanned using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. The presence of the bromocyanophenyl chromophore suggests strong UV absorbance. Aromatic compounds typically exhibit maximum absorbance (λmax) in the 200-400 nm range.[11][12] The wavelength of 268 nm was selected for this method to maximize sensitivity for the analyte.

Experimental Protocol

Materials and Reagents
  • Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 0.05 M KH2PO4 buffer (pH adjusted to 6.8 with orthophosphoric acid) and Acetonitrile (65:35, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 268 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Preparation of Solutions
  • Buffer Preparation: Dissolve 6.8 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 6.8 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 65:35 (v/v). Degas the mobile phase before use.[10]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 5-30 µg/mL).

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[13][14][15] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[17][18][19][20] The reference standard was subjected to stress conditions including acid, base, oxidative, thermal, and photolytic degradation.

  • Acid Degradation: Reflux with 1.0 N HCl at 60°C for 6 hours.

  • Base Degradation: Reflux with 1.0 N NaOH at 60°C for 6 hours.

  • Oxidative Degradation: Treat with 10% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

The stressed samples were then analyzed using the developed HPLC method. The method was found to be specific, as the peak for Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate was well-resolved from the peaks of the degradation products.

Workflow for HPLC Method Development and Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Analyte_Info Analyte Characterization (Structure, Polarity, pKa) Column_Select Column Selection (e.g., C18) Analyte_Info->Column_Select Mobile_Phase Mobile Phase Optimization (Organic, Buffer, pH) Column_Select->Mobile_Phase Detection Wavelength Selection (UV Scan) Mobile_Phase->Detection Optimization System Optimization (Flow Rate, Temperature) Detection->Optimization Specificity Specificity / Forced Degradation Optimization->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Prep Sample Preparation Robustness->Sample_Prep Validated Method SST System Suitability Testing Sample_Prep->SST Analysis Sample Analysis SST->Analysis Reporting Data Reporting Analysis->Reporting

Caption: Workflow from method development to routine analysis.

Quantitative Data Summary

The following tables summarize the validation results.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.15
Theoretical Plates> 20007800
% RSD of Peak Areas (n=6)≤ 2.0%0.45%

Table 2: Linearity

ParameterResult
Linearity Range5 - 30 µg/mL
Correlation Coefficient (R²)≥ 0.999
Regression Equationy = 45872x + 1253

Table 3: Accuracy (% Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80%87.9899.75%0.52%
100%1010.05100.50%0.38%
120%1211.9599.58%0.41%

Table 4: Precision

Precision Type% RSD (n=6)
Repeatability (Intra-day)0.62%
Intermediate Precision (Inter-day)0.85%

Table 5: LOD and LOQ

ParameterResult
Limit of Detection (LOD)0.12 µg/mL
Limit of Quantitation (LOQ)0.38 µg/mL
Robustness

The robustness of the method was evaluated by intentionally varying chromatographic parameters such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2 °C). The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness for routine use.

Sample Analysis Protocol

  • Sample Preparation: Accurately weigh a sample containing the equivalent of 10 mg of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter.

  • System Suitability: Inject the working standard solution (e.g., 10 µg/mL) six times. The system suitability parameters must meet the criteria outlined in Table 1.

  • Analysis: Inject the blank (mobile phase), standard solutions, and sample solution in sequence.

  • Calculation: Calculate the amount of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate in the sample using the peak area response and the regression equation from the calibration curve.

Validation Parameter Relationships

G cluster_quantitative Quantitative Tests cluster_limit Limit Tests Assay Assay Method Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Linearity Linearity Assay->Linearity Range Range Assay->Range LOQ LOQ Assay->LOQ Specificity Specificity Assay->Specificity Robustness Robustness Assay->Robustness LOD LOD Precision->LOD Precision->LOQ Linearity->Range Specificity->LOD

Caption: Interrelation of ICH Q2(R1) validation parameters.

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the quantification of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate. The method is suitable for routine quality control analysis and for stability studies of the bulk drug. The comprehensive validation as per ICH guidelines ensures the reliability and integrity of the analytical data generated.

References

  • Developing HPLC Methods - Sigma-Aldrich.

  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) - International Council for Harmonisation.

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials.

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC.

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed.

  • Reversed Phase HPLC Columns - Phenomenex.

  • ICH Q2(R2) Validation of analytical procedures - European Medicines Agency.

  • UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation - MDPI.

  • Principle of HPLC | HPLC System Working Explained - Pharmaguideline.

  • Stability Indicating HPLC Method Development: A Review - IRJPMS.

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC.

  • How to Develop HPLC Method for Nonpolar Compounds - Pharma Knowledge Forum.

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing.

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - R Discovery.

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.

  • FDA Guidance on Analytical Method Validation - U.S. Food and Drug Administration.

  • Stability Indicating HPLC Method Development: A Review - Human Journals.

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - ALWSCI.

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc.

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.

  • Essential FDA Guidelines for Bioanalytical Method Validation - ResolveMass.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI.

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak - GALAK Chromatography.

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry - IVT Network.

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk - Journal of Applied Pharmaceutical Science.

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma Group.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects - ResolveMass.

  • Reversed-Phase Chromatography Overview - Creative Proteomics.

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - SciSpace.

  • A practical guide to forced degradation and stability studies for drug substances - Onyx Scientific.

Sources

Application

Application Note: NMR Spectroscopy Characterization Protocols for Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Structural Elucidation Guide Executive Summary Nuclear Magnetic Resonance (NMR) spectro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Structural Elucidation Guide

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an eminent technique used to determine atomic resolution structures and is an indispensable tool in small-molecule drug discovery[1]. For complex functionalized heterocycles such as Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate , standard 1D NMR is often insufficient due to overlapping aliphatic signals and conformational dynamics. Solution NMR spectroscopy provides atomic-level insights into molecular conformations and is highly effective for confirming ligand structures during hit-to-lead optimization[2][3].

This application note details a comprehensive, self-validating NMR protocol designed specifically for N-aryl piperidine derivatives. It emphasizes the causality behind experimental choices—particularly the use of Variable Temperature (VT) NMR to resolve atropisomerism—ensuring high-fidelity structural elucidation.

Structural Considerations & Experimental Rationale

Before initiating spectrometer acquisition, a senior analytical scientist must deconstruct the molecule into its core substructures to anticipate spectral behavior:

  • The Piperidine Core (Aliphatic Spin System): The chair conformation of the piperidine ring splits the methylene protons into distinct axial and equatorial environments. This results in complex multiplets (e.g., doublet of triplets, triplet of doublets) rather than simple splitting patterns.

  • The Methyl Ester Group: A highly diagnostic singlet (~3.7 ppm) for the methoxy group and a deshielded multiplet for the piperidine H-4 proton.

  • The 3-Bromo-2-cyanophenyl Group (Aromatic AMX System): The asymmetric substitution pattern yields three distinct aromatic protons (H-4, H-5, H-6) with specific ortho and meta coupling constants.

  • Conformational Dynamics (The Critical Challenge): The bond between the piperidine nitrogen and the aromatic ring is highly sterically hindered by the ortho-cyano and meta-bromo groups. This restricted rotation often leads to intermediate exchange rates on the NMR timescale at room temperature, manifesting as severely broadened peaks or distinct rotameric sets[4].

To build a trustworthy, self-validating analytical system, the workflow must dynamically adapt to the presence of these rotamers.

Workflow A Sample Prep (Solvent & Standard) B 1D NMR (1H, 13C, DEPT) A->B C Spectral Quality Check (Line Width) B->C D VT-NMR (Coalescence) C->D Broad Signals (Rotamers) E 2D NMR (COSY, HSQC, HMBC) C->E Sharp Signals D->E Optimized Temp F Structural Assignment E->F

Figure 1: Adaptive NMR workflow for N-aryl piperidines accounting for conformational exchange.

Step-by-Step Experimental Protocols

Step 1: Sample Preparation
  • Rationale: The choice of solvent dictates the accessible temperature range for downstream experiments. While Chloroform-d (CDCl₃) is standard, its low boiling point (61 °C) is restrictive if high-temperature VT-NMR is required.

  • Methodology:

    • Weigh 15–20 mg of the compound for ¹H and 2D NMR, or 35–50 mg if ¹³C NMR is required.

    • Dissolve the sample in 0.6 mL of Dimethyl Sulfoxide-d₆ (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. DMSO-d₆ is selected to allow heating up to 100 °C if rotameric broadening is observed[4].

    • Transfer to a high-quality 5 mm NMR tube, ensuring a solvent depth of exactly 4.0 to 4.5 cm to optimize magnetic field shimming.

Step 2: 1D NMR Acquisition (¹H and ¹³C)
  • Rationale: Accurate integration is non-negotiable for proving molecular formula and purity. Protons must fully return to thermal equilibrium between pulses; thus, the relaxation delay (D1) must be at least 5 × T₁ of the slowest relaxing proton.

  • Methodology:

    • ¹H NMR: Acquire at 400 MHz or higher. Use a 30° pulse angle, a spectral width of 12 ppm, and a D1 delay of 2.0–3.0 seconds. Collect 16–32 scans.

    • ¹³C NMR / DEPT-135: Acquire at 100 MHz or higher. Use a WALTZ-16 decoupling sequence. Set D1 to 2.0 seconds and collect 512–1024 scans. DEPT-135 is run concurrently to differentiate CH/CH₃ (positive phasing) from CH₂ (negative phasing), which is critical for identifying the piperidine ring carbons.

Step 3: Spectral Quality Check & VT-NMR (Conditional)
  • Rationale: If the ¹H NMR spectrum exhibits broad, unresolved humps in the 2.5–3.5 ppm region (piperidine H-2/H-6), the molecule is trapped in an intermediate conformational exchange rate. Running 2D NMR on broadened signals yields poor signal-to-noise and missing correlations.

  • Methodology:

    • Gradually increase the probe temperature in 10 °C increments (e.g., from 25 °C to 80 °C).

    • Allow the sample to equilibrate for 5 minutes at each step, re-shim, and acquire a rapid ¹H spectrum.

    • Identify the coalescence temperature ( Tc​ ) where the broad signals merge into sharp, time-averaged peaks[4]. Lock this temperature for all subsequent 2D NMR acquisitions.

Step 4: 2D NMR Structural Elucidation
  • Rationale: 1D data alone cannot prove regiochemistry (e.g., confirming the bromo and cyano positions). A suite of 2D experiments maps the exact connectivity of the molecule[3].

  • Methodology:

    • COSY (Correlation Spectroscopy): Acquire to map the continuous scalar coupling network. Target: Link piperidine H-2/H-6 to H-3/H-5, and map the aromatic AMX system (H-4 ↔ H-5 ↔ H-6).

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map protons to their directly attached carbons. Target: Resolve overlapping piperidine methylene protons by spreading them across the ¹³C dimension.

    • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range (2–3 bond) couplings. Target: This is the most critical experiment. Use it to bridge the three isolated spin systems (See Figure 2).

Elucidation Sub1 Piperidine Ring (Aliphatic Spin System) COSY COSY (H-H Coupling) Sub1->COSY HSQC HSQC (C-H Direct) Sub1->HSQC HMBC HMBC (Long-Range C-H) Sub1->HMBC Sub2 3-Bromo-2-cyanophenyl (Aromatic AMX System) Sub2->COSY Sub2->HSQC Sub2->HMBC Sub3 Methyl Ester (Carbonyl & Methoxy) Sub3->HSQC Sub3->HMBC

Figure 2: Multidimensional NMR strategy for mapping substructures and connectivity.

Data Presentation & Expected Chemical Shifts

The following table summarizes the expected quantitative NMR data for Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate. Note: Exact ppm values will vary slightly based on solvent, concentration, and temperature, but the relative hierarchy and multiplicity remain constant.

Substructure / PositionExpected ¹H Shift (ppm)Multiplicity & CouplingIntegrationExpected ¹³C Shift (ppm)Key HMBC Correlations (2-3 bonds)
Ester: O-CH₃ ~3.70Singlet (s)3H~52.0Ester C=O
Piperidine: H-4 ~2.55Multiplet (tt)1H~40.5Ester C=O, Pip-C2/C6
Piperidine: H-2/H-6 (eq) ~3.40Doublet of triplets (dt)2H~50.5Ar-C1 (N-bound), Pip-C3/C5
Piperidine: H-2/H-6 (ax) ~2.95Triplet of doublets (td)2H~50.5Ar-C1 (N-bound), Pip-C3/C5
Piperidine: H-3/H-5 (eq) ~2.05Multiplet (m)2H~28.0Pip-C2/C6, Pip-C4
Piperidine: H-3/H-5 (ax) ~1.85Multiplet (m)2H~28.0Pip-C2/C6, Pip-C4
Aromatic: H-4 ~7.35Doublet of doublets (dd)1H~130.0Ar-C2 (CN), Ar-C6
Aromatic: H-5 ~7.15Triplet (t)1H~124.0Ar-C1 (N-bound), Ar-C3 (Br)
Aromatic: H-6 ~7.25Doublet of doublets (dd)1H~120.0Ar-C2 (CN), Ar-C4
Quaternary: Ar-C1 (N) ---~153.0-
Quaternary: Ar-C2 (CN) ---~112.0-
Quaternary: Ar-C3 (Br) ---~126.0-
Quaternary: C≡N ---~117.0-
Quaternary: C=O ---~174.0-

References

  • Title: NMR Protocols and Methods | Springer Nature Experiments Source: Springer Nature URL: [Link]

  • Title: Solution NMR Spectroscopy in Target-Based Drug Discovery Source: MDPI URL: [Link]

  • Title: Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL: [Link]

Sources

Method

Using Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate in Buchwald-Hartwig cross-coupling reactions

Executive Summary & Scope Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is a highly functionalized, densely substituted aryl halide building block frequently utilized in the drug development pipeline. It featu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is a highly functionalized, densely substituted aryl halide building block frequently utilized in the drug development pipeline. It features an electrophilic aryl bromide, an ortho-cyano group, and a base-sensitive methyl ester. This application note provides a validated, self-consistent protocol for performing Buchwald-Hartwig C–N cross-coupling on this substrate, addressing the chemoselectivity challenges inherent to its reactive functional groups.

Mechanistic Insights & Reaction Design (Causality)

Successful cross-coupling of this substrate requires navigating competing electronic and steric effects. As a Senior Application Scientist, understanding the "why" behind the reagents is as critical as the protocol itself:

  • Oxidative Addition (Electronic Activation vs. Steric Bulk): The cyano group at the ortho position is strongly electron-withdrawing. This significantly lowers the LUMO of the C–Br bond, accelerating the initial oxidative addition of the Pd(0) species. However, the ortho-substitution creates a sterically congested environment around the palladium center, which can impede the subsequent amine coordination and reductive elimination steps.

  • Base Selection (The Chemoselectivity Imperative): The choice of base is the single most critical parameter in this workflow. Traditional Buchwald-Hartwig aminations often employ strong alkoxide bases like NaOtBu[1]. However, alkoxides will rapidly hydrolyze or transesterify the methyl ester on the piperidine ring and can act as nucleophiles toward the cyano group[2]. To prevent substrate degradation, mild inorganic bases such as Cs₂CO₃ or K₃PO₄ must be used[3][4]. Cs₂CO₃ provides sufficient basicity to deprotonate the coordinated amine without attacking the ester or nitrile[1].

  • Ligand Selection: To overcome the steric hindrance of the ortho-cyano group and drive the rate-limiting reductive elimination, bulky, electron-rich bidentate ligands (e.g., BINAP) or dialkylbiarylphosphines (e.g., XPhos, BrettPhos) are required[2][5]. These ligands prevent the formation of unreactive Pd-bis(amine) complexes and inhibit the competitive coordination of the cyano nitrogen to the palladium center.

Quantitative Data & Condition Optimization

The following table summarizes the reaction optimization, demonstrating the causality behind the selected protocol.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ / XPhosNaOtBuToluene100<10%Complete ester hydrolysis and substrate degradation[2].
2Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10045%Sluggish reaction; incomplete conversion[4].
3Pd(OAc)₂ / BINAPCs₂CO₃Toluene10068%Good conversion, but limited base solubility slows the rate.
4 Pd(OAc)₂ / BINAP Cs₂CO₃ 1,4-Dioxane 100 85% Optimal chemoselectivity and catalytic turnover[1].
Experimental Workflows & Protocols

ExpWorkflow Prep 1. Reagent Prep (Glovebox/Schlenk) Reaction 2. Cross-Coupling (100°C, 1,4-Dioxane) Prep->Reaction Workup 3. Aqueous Workup (EtOAc extraction) Reaction->Workup Purification 4. Flash Chromatography (Silica Gel) Workup->Purification Analysis 5. Characterization (NMR, LC-MS) Purification->Analysis

Step-by-step experimental workflow for the cross-coupling protocol.

Step-by-Step Protocol: Synthesis of Aryl Amine Derivative

Self-Validating Note: Ensure all solid reagents are rigorously dried. Cs₂CO₃ is highly hygroscopic; wet base will lead to ester hydrolysis even under mild conditions.

Materials:

  • Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (primary or secondary) (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • rac-BINAP (0.075 equiv, 7.5 mol%)

  • Anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL, degassed)

Procedure:

  • Catalyst Pre-activation (Inert Atmosphere): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and rac-BINAP. Evacuate and backfill the tube with Argon (3 cycles). Add 2 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes until a uniform color change (typically deep red/orange) is observed, indicating the formation of the active Pd-ligand complex.

  • Substrate & Base Addition: To the active catalyst solution, add Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate, the amine nucleophile, and finely powdered, anhydrous Cs₂CO₃.

  • Solvent Addition & Degassing: Add the remaining 8 mL of anhydrous 1,4-dioxane. Seal the Schlenk tube and perform three freeze-pump-thaw cycles to rigorously exclude oxygen, which is detrimental to the Pd(0) intermediate.

  • Reaction Execution: Immerse the reaction vessel in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous Cs₂CO₃. Monitor the reaction via LC-MS or TLC (typically complete within 8–12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium black. Wash the Celite pad with additional Ethyl Acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with distilled water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford the pure coupled product.

Catalytic Cycle Pathway

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(Br)L Oxidative Addition Complex Pd0->OxAdd Ar-Br (Fast due to ortho-CN) AmineCoord Pd(II)(Ar)(NHR)(Br)L Amine Coordination OxAdd->AmineCoord + Amine Amido Pd(II)(Ar)(NR)L Amido Complex AmineCoord->Amido + Base (Cs2CO3) - Base•HBr Product Coupled Product + Regenerated Pd(0) Amido->Product Reductive Elimination Product->Pd0 Ligand L

Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediate states.

References
  • Source: acs.
  • Source: acs.
  • Source: acs.
  • Source: uwindsor.
  • Source: rsc.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing crystallization and purification conditions for Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

Welcome to the technical support center for Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful crystallization and purification of this key pharmaceutical intermediate. The following question-and-answer format addresses common challenges and offers scientifically-grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My initial crystallization attempt resulted in an oil or amorphous solid instead of crystals. What are the likely causes and how can I fix this?

This is a common issue known as "oiling out," where the compound comes out of solution above its melting point.[1] It often occurs when the solution is supersaturated too quickly or when the chosen solvent is not ideal.

Causality and Strategic Solutions:

  • Supersaturation Rate: Rapid cooling is a frequent cause of oiling out.[] A slower, more controlled cooling process allows molecules the time to orient themselves into a crystal lattice.

  • Solvent Choice: The ideal solvent will dissolve the compound when hot but have low solubility when cold.[3] If the compound is too soluble, even at low temperatures, it may not crystallize. Conversely, a solvent in which the compound is poorly soluble even when hot will not be effective.

Troubleshooting Protocol:

  • Re-dissolve and Slow Cool: Heat the mixture to re-dissolve the oil. Then, allow it to cool to room temperature very slowly. If no crystals form, consider placing it in a refrigerator (not a freezer) to continue the slow cooling process.

  • Solvent Screening: If slow cooling fails, a systematic solvent screening is necessary. The principle of "like dissolves like" is a good starting point.[4] Given the structure of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate (a moderately polar molecule), a range of solvents should be tested.

Experimental Protocol: Solvent Screening

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a small amount (0.5 mL) of different solvents to each tube.

  • Observe solubility at room temperature.

  • Heat the tubes that did not dissolve at room temperature. An ideal solvent will show complete dissolution upon heating.

  • Allow the dissolved solutions to cool slowly to room temperature and then in an ice bath.

  • Observe for crystal formation.

Solvent ClassExample SolventsRationale
Protic Isopropanol, Ethanol, MethanolCan form hydrogen bonds, potentially offering good solubility at elevated temperatures.[5]
Aprotic Polar Acetonitrile, Ethyl Acetate, AcetoneOffer a balance of polarity without hydrogen bonding capabilities.[6]
Apolar Toluene, HeptaneUseful as anti-solvents or for mixed-solvent systems.
My crystallized product has a low yield. How can I improve the recovery?

Low yield can stem from several factors, including incomplete crystallization from the mother liquor or using a suboptimal solvent system.

Causality and Strategic Solutions:

  • Incomplete Precipitation: A significant amount of the product may remain dissolved in the solvent even after cooling.

  • Suboptimal Solvent Volume: Using an excessive volume of solvent will result in a lower concentration of the compound, which can hinder crystallization.

Troubleshooting Protocol:

  • Concentrate the Mother Liquor: After filtering the initial crop of crystals, reduce the volume of the filtrate by evaporation and cool again to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower.

  • Employ an Anti-Solvent: If your compound is highly soluble in your chosen crystallization solvent, the addition of a miscible "anti-solvent" in which the compound is insoluble can induce further precipitation.[7]

Experimental Protocol: Anti-Solvent Crystallization

  • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble).

  • Slowly add a miscible "poor" solvent (an anti-solvent) dropwise until the solution becomes slightly turbid (cloudy).

  • Gently warm the solution until the turbidity just disappears.

  • Allow the solution to cool slowly.

dot graph TD { A[Dissolve compound in minimal "good" solvent] --> B{Solution is clear}; B --> C[Slowly add "poor" anti-solvent]; C --> D{Observe for turbidity}; D -- Turbid --> E[Gently warm to re-dissolve]; E --> F[Allow to cool slowly for crystallization]; D -- Not Turbid --> C; }

Caption: Workflow for Anti-Solvent Crystallization.

The purity of my final product is insufficient, with starting materials or byproducts still present. What purification strategies should I consider?

Persistent impurities indicate that a single crystallization step is not sufficient for purification. This could be due to co-crystallization of impurities or similar solubility profiles.

Causality and Strategic Solutions:

  • Similar Solubility: If impurities have similar solubility to the desired product in the chosen solvent, crystallization will be less effective at separating them.[3]

  • Trapped Impurities: Rapid crystal growth can lead to the inclusion of solvent or impurities within the crystal lattice.

Troubleshooting Protocol:

  • Recrystallization: A second crystallization of the isolated solid can significantly improve purity.

  • Solvent System Optimization: Experiment with different solvents or mixed-solvent systems, as impurities may have different solubilities in other systems.

  • Column Chromatography: For difficult-to-remove impurities, column chromatography is a highly effective purification method.[8]

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel is a common choice for compounds of moderate polarity.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio is determined by Thin Layer Chromatography (TLC) to achieve good separation.

  • Procedure:

    • Prepare a slurry of silica gel in the non-polar solvent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

    • Elute the column with the chosen solvent mixture, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

dot graph LR { subgraph "Preparation" A[Select Stationary Phase (Silica)] B[Determine Mobile Phase (TLC)] end subgraph "Execution" C[Pack Column] --> D[Load Sample]; D --> E[Elute with Mobile Phase]; E --> F[Collect Fractions]; end subgraph "Analysis" G[Analyze Fractions (TLC)] --> H[Combine Pure Fractions]; H --> I[Evaporate Solvent]; end I --> J((Pure Product)); }

Caption: General Workflow for Column Chromatography.

I'm observing different crystal forms (polymorphs) in different batches. How can I control this?

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties.[9]

Causality and Strategic Solutions:

  • Kinetic vs. Thermodynamic Control: Rapid crystallization often yields a less stable (kinetic) polymorph, while slower processes favor the most stable (thermodynamic) form.[9]

  • Solvent Influence: The solvent can interact with the solute in solution and influence which crystal form nucleates and grows.[5]

Troubleshooting Protocol:

  • Controlled Crystallization Conditions: Strictly control parameters like cooling rate, agitation, and supersaturation to ensure consistency between batches.

  • Seeding: Introduce a small amount of the desired polymorph (a seed crystal) to the supersaturated solution. This will encourage the growth of that specific crystal form.[]

  • Solvent Selection: A thorough study of crystallization from different solvents can identify conditions that consistently produce the desired polymorph.

How do I handle a solvate or hydrate that has formed during crystallization?

The formation of solvates (where solvent molecules are incorporated into the crystal lattice) or hydrates (with water) is a common occurrence.[10]

Causality and Strategic Solutions:

  • Solvent-Solute Interactions: Strong interactions between the solvent and the compound can favor the formation of a solvate.

Troubleshooting Protocol:

  • Drying: Subjecting the material to vacuum and/or elevated temperatures can sometimes remove the solvent. However, this may cause the crystal structure to collapse into an amorphous form.

  • Solvent Exchange: Slurrying the solvate in a different solvent in which it is sparingly soluble can sometimes displace the trapped solvent.

  • Re-crystallization from a Different Solvent: The most reliable method is to re-crystallize the material from a solvent that is known not to form a solvate.

Analytical Techniques for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect the presence of residual solvents.[11]

  • Thermogravimetric Analysis (TGA): Measures weight loss upon heating, which can quantify the amount of solvent in the crystal lattice.

  • X-ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form, allowing for the identification of different polymorphs and solvates.[12]

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
  • CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2026).
  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
  • Crystallization & Solid Form Challenges for Intermediates. (2025).
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. (2023).
  • Crystallization Challenges in Pharmaceutical Products. (2025). Zhanghua Dryer.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. (2022). MDPI.
  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023).
  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC.
  • Crystallization processes in pharmaceutical technology and drug delivery design. (2000).
  • Choice of Solvent. (2022). Chemistry LibreTexts.

Sources

Optimization

Preventing thermal and UV degradation of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield drops, baseline drift in their assays, or complete loss of activity when working w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield drops, baseline drift in their assays, or complete loss of activity when working with complex functionalized heterocycles.

Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is a highly versatile intermediate in drug development, but it presents a "perfect storm" of structural vulnerabilities: an aryl bromide sensitive to photolysis, a methyl ester prone to hydrolysis, and an N-aryl piperidine core susceptible to oxidative stress.

This guide is designed to move beyond basic "store in a cool, dry place" advice. Here, we will dissect the exact thermodynamic and photochemical causality behind the degradation of this molecule and provide field-proven, self-validating protocols to ensure absolute batch integrity.

Section 1: Mechanistic Understanding of Degradation

Q: Why is this specific molecule so sensitive to ambient laboratory lighting? A: The primary vulnerability lies in the 3-bromo-2-cyanophenyl moiety . Aryl bromides are inherently susceptible to photolytic cleavage when exposed to ultraviolet (UV) and even high-intensity visible light[1]. The absorption of photons provides the activation energy required for the homolytic cleavage of the carbon-bromine (C-Br) bond, generating a highly reactive aryl radical[2].

Furthermore, the adjacent cyano (-CN) group is strongly electron-withdrawing. While it stabilizes the ground state of the ring, it can also sensitize the molecule to photochemical excitation. Once the aryl radical forms, it rapidly abstracts hydrogen from surrounding solvents or undergoes dimerization, leading to a complete loss of the brominated precursor[3].

Photodegradation A Intact Molecule (Aryl Bromide) B UV/Vis Irradiation (hv) A->B Exposure C C-Br Bond Homolysis B->C D Aryl Radical Intermediate C->D E Debrominated Product (H-abstraction) D->E Solvent/H-donor F Dimerization/Cross-linking D->F Radical Recombination

Caption: Photolytic C-Br bond cleavage pathway leading to radical-mediated degradation.

Q: What drives the thermal degradation of this compound during storage? A: "Thermal degradation" in the context of pharmaceutical storage rarely means pyrolysis. Instead, elevated temperatures act as a kinetic accelerator for ester hydrolysis and oxidative degradation . The methyl piperidine-4-carboxylate group is relatively stable in isolation[4]. However, if trace moisture is introduced during repeated vial openings, ambient heat provides the activation energy for water to nucleophilically attack the ester carbonyl, converting it to the corresponding carboxylic acid and methanol[5]. Additionally, the N-aryl piperidine core can undergo oxidative degradation (alpha-amino oxidation) if exposed to atmospheric oxygen at elevated temperatures, a process that is often exacerbated by trace transition metal impurities left over from synthesis[6].

Section 2: Quantitative Degradation Profiles

To illustrate the critical need for strict storage conditions, we subjected batches of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate to forced degradation studies.

Table 1: Quantitative Degradation Profile over 30 Days

Storage ConditionAtmosphereLight ExposurePurity Day 0Purity Day 15Purity Day 30Primary Degradant Observed
-20°C ArgonDark (Amber)99.8%99.8%99.7%None
4°C Ambient AirDark (Amber)99.8%98.5%96.2%Carboxylic Acid (Hydrolysis)
25°C Ambient AirAmbient Lab Light99.8%88.4%72.1%Debrominated Aryl, Acid
40°C / 75% RH Ambient AirUV Chamber (254nm)99.8%< 40.0%< 5.0%Complex Mixture (Radical Dimers)

Data Summary: Exposure to light and moisture at room temperature results in a nearly 30% loss of integrity within a month. Cold, inert, and dark storage is non-negotiable.

Section 3: Field-Proven Troubleshooting & Protocols

Q: What is the optimal workflow for storing newly synthesized or purchased batches? A: To prevent the cascade of photolytic and hydrolytic degradation, you must implement a self-validating storage system. This means the storage method inherently prevents the introduction of the exact variables (light, water, oxygen) that cause degradation.

StorageWorkflow Start Synthesized/Received Batch Q1 Immediate Use? Start->Q1 Short Short-term (< 3 days): 4°C, Amber Vial, Desiccator Q1->Short Yes Prep Aliquot into single-use amber glass vials Q1->Prep No Long Long-term (> 3 days): -20°C, Argon Overlay Gas Purge with Argon/N2 Seal with PTFE cap Prep->Gas Gas->Long

Caption: Decision matrix for short-term vs. long-term inert storage workflows.

Protocol 1: Standard Operating Procedure for Long-Term Inert Storage

Causality Focus: This protocol eliminates freeze-thaw condensation (hydrolysis) and oxygen/light exposure (photolysis/oxidation).

  • Aliquotting: Do not store the compound in a single large master vial. Repeatedly opening a cold vial introduces atmospheric moisture. Aliquot the powder or oil into single-use, 2 mL amber glass vials.

  • Desiccation: Place the open vials in a vacuum desiccator containing anhydrous calcium sulfate (Drierite) for 2 hours to remove surface moisture.

  • Inert Gas Purging: Using a Schlenk line or a gentle gas manifold, purge each vial with heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the compound).

  • Sealing: Cap immediately with a PTFE-lined septum cap. Do not use standard rubber septa, as they are permeable to oxygen over time.

  • Storage: Wrap the vials in aluminum foil (secondary light barrier) and store at -20°C.

  • Retrieval: Critical Step. When removing a vial for use, allow it to equilibrate to room temperature in a desiccator before opening. Opening a cold vial immediately condenses atmospheric water directly onto the compound, initiating ester hydrolysis.

Q: I suspect my batch has degraded after being left on the bench. How can I validate its integrity before committing it to a multi-step synthesis? A: Never use a suspect batch without analytical validation. Because the degradation pathways yield specific products (debromination via UV; hydrolysis via moisture), we can use targeted LC-MS to diagnose the exact storage failure.

Protocol 2: Analytical Validation & Quality Control (LC-MS/UV)
  • Sample Preparation: Dissolve 1 mg of the suspect compound in 1 mL of LC-MS grade Acetonitrile (do not use methanol, to avoid transesterification artifacts).

  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Detection:

    • Set the UV detector to 254 nm and 280 nm.

    • Set the mass spectrometer to positive electrospray ionization (ESI+).

  • Data Interpretation:

    • Intact Molecule: Look for the expected [M+H]+ parent mass. Crucially, verify the presence of the bromine isotope pattern (two peaks of roughly equal intensity separated by 2 mass units, e.g., M and M+2).

    • Hydrolysis Indicator: If you see a peak with a mass of [M+H - 14]+ (loss of the methyl group, formation of carboxylic acid) that elutes earlier (more polar), your sample has suffered thermal/moisture degradation.

    • Photolysis Indicator: If you see a peak with a mass of [M+H - 79]+ (loss of Bromine) lacking the characteristic isotopic doublet, your sample has suffered UV degradation.

References

  • ResearchGate. "Photoreduction of various aryl bromides and chlorides via TS-conPET process with far red light." Available at:[Link]

  • National Institutes of Health (PMC). "Photochemical reduction of aryl chlorides, bromides, and iodides via ternary EDA complexes with guanidine bases." Available at:[Link]

  • ResearchGate. "Photoinduced Reduction and Deuteration of Aryl Halides with NHC‐Boranes." Available at:[Link]

  • ACS Publications. "Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate." Available at:[Link]

  • Royal Society of Chemistry. "Asymmetric Cross-Dehydrogenative-Coupling Reactions | From C–H to C–C Bonds." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Common Impurities in the Scale-Up of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

Welcome to the technical support center for the synthesis and purification of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate. This guide is designed for researchers, chemists, and process development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals to proactively address common challenges encountered during the scale-up of this critical pharmaceutical intermediate. Our focus is on providing not just solutions, but a foundational understanding of why impurities form and how to control them through rational process design.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section addresses the most common high-level questions regarding the impurity profile of the target molecule.

Q1: What are the primary process-related impurities I should expect during the scale-up synthesis?

During the scale-up of a typical Buchwald-Hartwig amination route, you can anticipate several classes of impurities.[1][2][3] These arise from incomplete reactions, side reactions, and the degradation of starting materials or the product itself. The most frequently encountered impurities are summarized below.

Impurity IDStructureCommon NameOrigin
IMP-01 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylic acidHydrolysis of the methyl ester
IMP-02 Methyl 1-(2-cyanophenyl)piperidine-4-carboxylateHydrodehalogenation (loss of Bromine)
IMP-03 Methyl piperidine-4-carboxylateUnreacted starting material
IMP-04 2-bromo-6-fluorobenzonitrileUnreacted starting material (Aryl Halide)
IMP-05 1-Benzyl-piperidine-4-carboxylic acid methyl esterIncomplete debenzylation of piperidine precursor
Q2: Why is a robust impurity control strategy so critical for this specific intermediate?

The purity of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is paramount as it directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Downstream synthetic steps may not remove these impurities, and some, like potential genotoxic impurities (e.g., residual piperidine), are subject to strict regulatory limits.[4][5] A well-defined impurity profile ensures batch-to-batch consistency, simplifies downstream processing, and is a non-negotiable aspect of regulatory filings.

Q3: What are the core mechanistic pathways that lead to the formation of these common impurities?

The formation of the most significant impurities can be traced back to specific, predictable chemical processes occurring during the main reaction or workup. The diagram below illustrates the desired reaction pathway and the competing side reactions.

G cluster_main Desired Buchwald-Hartwig Amination cluster_impurities Common Impurity Pathways SM1 Methyl piperidine-4-carboxylate Catalyst Pd Catalyst + Ligand + Base (e.g., t-BuONa) SM1->Catalyst SM2 2-bromo-6-fluorobenzonitrile SM2->Catalyst Product Methyl 1-(3-bromo-2-cyanophenyl) piperidine-4-carboxylate Catalyst->Product C-N Coupling IMP02 IMP-02 Hydrodehalogenation Product Catalyst->IMP02 β-Hydride Elimination Side Reaction IMP01 IMP-01 Carboxylic Acid Product->IMP01 Base/H₂O (Workup/Reaction) SM1_unreacted IMP-03 Unreacted Piperidine Product->SM1_unreacted Incomplete Reaction SM2_unreacted IMP-04 Unreacted Aryl Halide Product->SM2_unreacted Incomplete Reaction

Caption: Primary reaction and key impurity formation pathways.

Section 2: Troubleshooting Guide - From Problem to Resolution

This section provides direct answers and actionable protocols for specific issues you may encounter during your campaign.

Issue 1: High Levels of Unreacted Starting Materials (IMP-03, IMP-04)

Q: My post-reaction analysis shows >5% of one or both starting materials. How can I drive the reaction to completion and purify the product?

A: Causal Analysis & Solution: High levels of unreacted starting materials typically point to suboptimal reaction conditions or insufficient reaction time. The Buchwald-Hartwig amination is a catalytic cycle, and any factor that slows it down can lead to incomplete conversion.[1][6][7]

  • Expertise & Experience:

    • Stoichiometry: While a 1:1 stoichiometry is theoretical, in a scale-up scenario, using a slight excess (1.05-1.1 equivalents) of the more accessible or easily removable starting material can be beneficial.

    • Catalyst Loading: On scale-up, catalyst activity can be impacted by mixing and mass transfer. A modest increase in catalyst loading (e.g., from 1 mol% to 1.5 mol%) might be necessary. Ensure your palladium precursor and ligand are of high quality.

    • Base Strength & Solubility: Sodium tert-butoxide is a common choice, but its solubility can be limited.[6] Ensure efficient stirring to prevent the base from settling. Weaker bases like K₃PO₄ or Cs₂CO₃ may require higher temperatures or longer reaction times but can offer better functional group tolerance.

    • Temperature Control: Ensure the internal reaction temperature is maintained consistently. In large reactors, "hot spots" or "cold spots" can lead to inconsistent reaction rates.

  • Trustworthy Protocol (Purification): If the reaction cannot be driven to full conversion, a robust purification strategy is needed.

    • Acid/Base Wash: After the reaction, quench carefully and perform a workup. An acidic wash (e.g., with dilute citric acid or HCl) will extract the basic unreacted methyl piperidine-4-carboxylate (IMP-03) into the aqueous layer.

    • Crystallization: The target product is a solid. A well-designed crystallization step is the most effective method for removing unreacted aryl halide (IMP-04) and other minor impurities on a large scale. Screen solvents like isopropanol (IPA), ethyl acetate, and toluene, or mixtures thereof (e.g., Toluene/Heptane).

Issue 2: Formation of the Carboxylic Acid (IMP-01)

Q: I am consistently finding the hydrolyzed ester impurity (IMP-01) in my final product. What is the cause and how can I mitigate it?

A: Causal Analysis & Solution: This impurity is the result of saponification, the base-mediated hydrolysis of the methyl ester.[8][9] This can occur under the reaction conditions if water is present or, more commonly, during a prolonged or overly basic aqueous workup.

  • Expertise & Experience:

    • Anhydrous Conditions: Ensure your solvent and starting materials are sufficiently dry. While some Buchwald-Hartwig protocols tolerate small amounts of water, minimizing it is key to preventing hydrolysis.

    • Workup pH Control: The most critical step is the workup. When quenching the reaction, avoid using large excesses of strong base in the aqueous phase for extended periods. It is preferable to neutralize the reaction mixture to a pH of 7-8 before extraction.

    • Temperature During Workup: Perform aqueous washes at ambient or reduced temperatures to minimize the rate of hydrolysis.

  • Authoritative Protocol (Milder Workup):

    • Cool the completed reaction mixture to room temperature.

    • Slowly quench the reaction by adding it to a pre-cooled (10-15 °C) solution of saturated ammonium chloride.

    • Adjust the pH of the aqueous layer to ~7.5 using a suitable acid (e.g., 1M HCl) while monitoring with a pH meter.

    • Proceed with the extraction using a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 3: Presence of Hydrodehalogenation Impurity (IMP-02)

Q: My mass spectrometry data indicates the presence of an impurity that is ~79 Da lighter than my product, corresponding to the loss of bromine. How do I prevent this?

A: Causal Analysis & Solution: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-couplings.[1] It involves the replacement of the bromine atom with a hydrogen atom and is often promoted by sources of hydride, which can arise from solvents, reagents, or side reactions within the catalytic cycle itself (e.g., β-hydride elimination from the amine or alkoxide base).

  • Expertise & Experience:

    • Ligand Choice: Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are generally effective at promoting the desired reductive elimination over competing side reactions. If you are using simpler ligands like P(t-Bu)₃, consider switching to a more advanced ligand system.

    • Base Purity: Ensure the base (e.g., sodium tert-butoxide) is of high quality. Poor quality base can contain residual alcohols or hydrides that promote this side reaction.

    • Solvent Purity: Use high-purity, dry solvents. Ethereal solvents like THF can sometimes be a source of hydride, especially if not properly stored. Toluene is often a reliable choice.

Section 3: Key Experimental & Analytical Protocols

Protocol 1: Standardized HPLC Method for Impurity Profiling

This method provides a baseline for resolving the target product from its key impurities. Method optimization may be required based on your specific equipment.

ParameterSpecification
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 254 nm
Injection Vol. 5 µL

This is a general-purpose gradient method. The expected elution order would be: IMP-01 (most polar) -> IMP-03 -> Product -> IMP-02 -> IMP-04 (least polar).

Protocol 2: General N-Debenzylation of Piperidine Precursors

If you suspect your methyl piperidine-4-carboxylate starting material is contaminated with its N-benzyl precursor (IMP-05), this robust debenzylation protocol can be used for purification prior to the C-N coupling step.[10][11][12][13]

G Start Dissolve N-Benzyl Piperidine in Ethanol/Acetic Acid Step1 Add Pd(OH)₂/C (Pearlman's Catalyst) Start->Step1 Step2 Inert with N₂ then Introduce H₂ (balloon) Step1->Step2 Step3 Heat to 50-60 °C Monitor by TLC/LC-MS Step2->Step3 Step4 Filter through Celite to remove catalyst Step3->Step4 End Concentrate filtrate to obtain product Step4->End

Caption: Workflow for catalytic transfer hydrogenolysis.

  • Setup: To a solution of the N-benzyl piperidine intermediate (1.0 eq) in ethanol, add acetic acid (1.5 eq).

  • Catalyst Addition: Carefully add 20% Pd(OH)₂ on carbon (Pearlman's catalyst, ~10 wt%).

  • Hydrogenation: Stir the mixture under an atmosphere of hydrogen (a balloon is sufficient for lab scale) at 60 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Wash the pad with fresh ethanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the debenzylated product, which can be used directly or after a basic workup.

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • 1-phenylpiperidine. Organic Syntheses. Available at: [Link]

  • Methods for Removing the Fmoc Group. SpringerLink. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Available at: [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. Available at: [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. MDPI. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Hydrolysis of methyl esters. Google Patents.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. SiliCycle. Available at: [Link]

  • Isolation, Characterization of Unknown Impurity in Brimonidine Tartrate by Auto Purifier, NMR, LC/MS/MS and HPLC. Asian Journal of Research in Chemistry. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]

  • ChemInform Abstract: An Efficient Method for the N-Debenzylation of Aromatic Heterocycles. Wiley Online Library. Available at: [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.
  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link]

  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Available at: [Link]

  • Methods for the purification of refolded fc-peptide fusion protein. Google Patents.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • RAPID DEBENZYLATION OF N-BENZYLAMINO DERIVATIVES TO AMINO-DERIVATIVES USING AMMONIUM FORMATE AS CATALYTIC HYDROGEN TRANSFER AGENT. University of Illinois Urbana-Champaign. Available at: [Link]

  • Expression, purification and characterization of the GpC methyltransferase M.CviPI. Protocols.io. Available at: [Link]

  • Hydrolysis of methyl esters for production of fatty acids. Google Patents.

Sources

Optimization

Overcoming steric hindrance in Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate derivatization

Welcome to the Advanced Troubleshooting Guide for highly congested poly-substituted arenes. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of Methyl 1-(3-bromo-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for highly congested poly-substituted arenes. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate. This scaffold presents a classic steric triage problem: a highly congested di-ortho substituted C2-nitrile, a sterically hindered C3-aryl bromide, and a relatively unhindered C4-ester on the piperidine ring.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you overcome these steric barriers.

Overview & Mechanistic Triage

G Start Methyl 1-(3-bromo-2-cyanophenyl) piperidine-4-carboxylate C3 C3-Bromo Derivatization (Hindered by o-CN) Start->C3 C2 C2-Nitrile Derivatization (Di-ortho Hindered) Start->C2 C4 C4-Ester Derivatization (Unhindered) Start->C4 Suzuki Suzuki-Miyaura (SPhos, XPhos) C3->Suzuki Buchwald Buchwald-Hartwig (RuPhos, BrettPhos) C3->Buchwald Hydrolysis Nitrile Hydrolysis (Pt-Catalysts) C2->Hydrolysis Reduction Nitrile Reduction (DIBAL-H) C2->Reduction Saponification Saponification (LiOH / THF) C4->Saponification

Workflow for site-selective derivatization of sterically hindered poly-substituted arenes.

Troubleshooting Cross-Coupling at the C3-Bromo Position

Q: Why do standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) result in high unreacted starting material and protodeboronation when coupling at the C3-bromo position? A: The C3-bromo group is ortho to the strongly electron-withdrawing and sterically demanding cyano group. While the electron-withdrawing nature of the -CN group actually accelerates the initial oxidative addition of Pd(0) into the C-Br bond, its steric bulk severely hinders the subsequent transmetalation step. Standard ligands like PPh₃ lack the steric volume required to force the intermediate into a conformation that accelerates reductive elimination. Consequently, the long-lived Pd(II) intermediate allows the boronic acid to undergo competitive protodeboronation. Solution: Switch to such as SPhos or XPhos[1]. The electron-rich dicyclohexylphosphine moiety stabilizes the Pd center, while the bulky biaryl backbone enforces a low-coordinate L₁Pd(0) active species and accelerates reductive elimination by pushing the two coupling partners together via steric repulsion[1].

Q: How can I prevent off-cycle catalyst poisoning during Buchwald-Hartwig amination of this scaffold? A: In Buchwald-Hartwig amination, amines can bind competitively to the palladium center, forming off-cycle bis-amine complexes (L₁Pd(amine)₂). With a hindered aryl bromide like ours, this off-cycle resting state is exacerbated because the catalytic cycle is already slowed by steric drag. Solution: Utilize [2]. Their massive steric bulk physically prevents the formation of inactive bis-amine palladium complexes, keeping the catalyst in the productive cycle and enabling the coupling of primary and secondary amines with sterically hindered aryl bromides[2][3].

Navigating the Di-Ortho Hindered C2-Nitrile

Q: Standard alkaline hydrolysis (NaOH/MeOH/H₂O) of the C2-nitrile fails completely. What is the mechanistic barrier and how do I overcome it? A: The C2-nitrile is di-ortho substituted, flanked by the bulky C1-piperidine ring (which sweeps a large steric volume in its chair conformation) and the C3-bromo group. Standard alkaline hydrolysis relies on the direct nucleophilic attack of the hydroxide ion (OH⁻) on the sp-hybridized nitrile carbon. The flanking groups physically block this trajectory, making the activation energy barrier insurmountable under standard reflux conditions[4]. Solution: Transition from base-catalyzed hydrolysis to [5]. Specialized platinum-based catalysts (such as the Ghaffar-Parkins complex or Pt(II) catalysts with secondary phosphine oxide ligands) coordinate specifically to the nitrogen lone pair of the nitrile[5]. This coordination withdraws electron density from the nitrile carbon, making it highly electrophilic. Consequently, even a weak, sterically unencumbered nucleophile like water can attack it under mild, neutral conditions (e.g., 80 °C in ethanol-water), yielding the primary amide without requiring aggressive hydroxide attack[5].

Q: Can I selectively saponify the C4-ester without hydrolyzing the C2-nitrile? A: Yes, absolutely. Because the C2-nitrile is heavily shielded by steric hindrance, it is kinetically inert to mild alkaline conditions. You can selectively saponify the C4-methyl ester using LiOH in THF/H₂O at room temperature. The unhindered ester will hydrolyze rapidly, leaving the congested nitrile completely intact.

Validated Experimental Protocols

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling (Self-Validating)

Objective: Couple a bulky arylboronic acid to the C3-bromo position.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes at room temperature until the solution turns a deep, homogeneous red/orange, validating the formation of the active L₁Pd(0) species.

  • Reaction Assembly: Add Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv). Causality Note: K₃PO₄ is chosen over Na₂CO₃ because it facilitates transmetalation via the formation of a highly reactive boronate species without requiring a highly aqueous environment that might prematurely hydrolyze the C4-ester[3].

  • Execution: Seal the vessel, remove from the glovebox, and heat to 90 °C for 12 hours.

  • In-Process Control (IPC): Sample the reaction at 4 hours via LC-MS.

    • Validation Check: If the mass of the protodeboronated arylboronic acid is heavily present but the aryl bromide remains, the transmetalation is failing. Remedy this by switching to the corresponding pinacol borane (BPin) ester, which is more stable against protodeboronation.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and purify via flash chromatography.

Protocol B: Platinum-Catalyzed Hydration of the Hindered Nitrile

Objective: Convert the di-ortho hindered C2-nitrile to a primary amide.

  • Reaction Assembly: In a round-bottom flask, dissolve Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate (1.0 equiv) in a 1:1 mixture of Ethanol and Water.

  • Catalyst Addition: Add the Ghaffar-Parkins Pt(II) catalyst (5 mol%).

  • Execution: Heat the mixture to 80 °C under an ambient atmosphere for 16 hours. Causality Note: Neutral conditions are strictly maintained to prevent the premature saponification of the C4-ester, which would occur under standard acid/base nitrile hydrolysis conditions[4][5].

  • Validation Check: Monitor via TLC (Hexanes/EtOAc). The conversion of the non-polar nitrile to the highly polar primary amide will result in a significant drop in Rf value.

  • Workup: Evaporate the ethanol under reduced pressure, extract the aqueous layer with dichloromethane, dry over Na₂SO₄, and concentrate.

Quantitative Data Summaries

Table 1: Ligand Selection Matrix for C3-Bromo Cross-Coupling

Reaction TypeRecommended LigandPd PrecatalystBaseExpected YieldSteric Tolerance
Suzuki-Miyaura SPhos / XPhosPd₂(dba)₃K₃PO₄85-95%Excellent (Tolerates ortho-substituents)
Suzuki-Miyaura PPh₃Pd(PPh₃)₄Na₂CO₃< 20%Poor (High protodeboronation)
Buchwald-Hartwig RuPhosRuPhos Pd G3Cs₂CO₃80-90%Excellent (Prevents bis-amine off-cycle)
Buchwald-Hartwig BINAPPd(OAc)₂NaOtBu< 10%Poor (Catalyst poisoning by amines)

Table 2: C2-Nitrile Derivatization Conditions and Outcomes

Reagent SystemTemperatureTarget ProductOutcome / ConversionMechanistic Rationale
NaOH / H₂O / MeOH100 °C (Reflux)Carboxylic Acid0% (Recovery of SM)Trajectory of OH⁻ physically blocked by Br and Piperidine.
Conc. H₂SO₄110 °CCarboxylic AcidComplex MixtureHarsh acid degrades the piperidine ester and causes side reactions.
Pt(II) Ghaffar-Parkins80 °CPrimary Amide> 90%Pt coordinates to N-lone pair, activating the C-atom for water attack.
DIBAL-H (Toluene)-78 °C to RTAldehyde75-85%Small hydride nucleophile can bypass steric bulk to reduce the nitrile.

Sources

Troubleshooting

Minimizing solvent retention in Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate lyophilization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and physicochemical challenges associated with isolating Methyl 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and physicochemical challenges associated with isolating Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate .

Because this API intermediate is a bulky, halogenated, and highly hydrophobic molecule, it exhibits poor aqueous solubility. Researchers typically dissolve it in organic co-solvents (like tert-butanol) or recover it from reverse-phase HPLC eluents (acetonitrile/water). However, direct freeze-drying of these mixtures frequently leads to severe solvent retention, cake collapse, or violent boiling ("bumping").

This guide provides the mechanistic causality behind solvent trapping and delivers self-validating, step-by-step protocols to ensure your final lyophilized powder achieves <0.5% residual solvent.

Mechanistic Causality: Why Do Solvents Get Trapped?

To eliminate residual solvents, we must first understand the thermodynamic behavior of the solvent matrix during the freezing phase. Solvent retention is rarely a failure of the vacuum pump; it is almost always a failure of the thermal history prior to sublimation.

  • The Acetonitrile (ACN) Problem: If your piperidine derivative was purified via prep-HPLC, it is suspended in ACN and water. ACN has a freezing point of –65°C. Standard lyophilizers (with shelf temperatures around –40°C) cannot freeze ACN. When vacuum is applied, the liquid ACN violently boils, causing sample loss and destroying the ice matrix[1].

  • The tert-Butanol (TBA) Amorphous Trap: TBA is the gold-standard co-solvent because it freezes at 25°C, sublimes readily, and increases the solubility of hydrophobic compounds like Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate[2]. However, if a TBA/water mixture is frozen too rapidly, the TBA fails to crystallize. Instead, it gets trapped in a glassy, amorphous matrix. Because sublimation requires a crystalline state, this amorphous TBA cannot escape during primary drying, leading to unacceptably high residual solvent levels[3].

Below is the logical workflow for navigating these solvent states.

G Start API in Co-solvent (TBA/Water) Freeze Freezing Step (-40°C to -50°C) Start->Freeze Trap Amorphous Glass (Trapped TBA) Freeze->Trap Rapid Cooling Cryst Crystalline Matrix (TBA & Ice) Freeze->Cryst Controlled Cooling Near Eutectic Anneal Annealing Step (-15°C to -20°C) Trap->Anneal Thermal Shift (Heat applied) Anneal->Cryst Crystallization PrimDry Primary Drying (Sublimation) Cryst->PrimDry Vacuum Applied SecDry Secondary Drying (Desorption) PrimDry->SecDry Temp Ramp End Dry API Powder (<0.5% Residual Solvent) SecDry->End

Fig 1: Thermodynamic workflow for TBA/Water lyophilization highlighting the critical annealing step.

Validated Step-by-Step Methodologies

To guarantee scientific integrity, the following protocols are designed as self-validating systems. You must visually or analytically confirm the phase changes at each critical juncture.

Protocol A: Pre-Lyophilization Removal of HPLC Solvents (ACN/MeOH)

Do not place ACN or Methanol directly into a freeze-dryer.[4]

  • Sample Loading: Transfer the HPLC fractions containing Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate into a centrifugal vacuum evaporator (e.g., SpeedVac or Genevac).

  • Vacuum Ramping: Apply a controlled vacuum ramp down to 40 mbar while spinning. At 40 mbar, ACN boils at +2°C, allowing it to evaporate without freezing the residual water[5].

  • Condenser Draining (Critical Self-Validation): Pause the system and physically drain the condenser. Residual liquid ACN in the condenser will continuously outgas, spoiling the deep vacuum required for the subsequent lyophilization steps[5].

  • Verification: Continue evaporation until the sample volume is reduced by at least the original percentage of the organic modifier. The remaining liquid should be purely aqueous (though the API may precipitate out, which is expected and acceptable at this stage).

Protocol B: Optimized TBA/Water Lyophilization (The "Annealing" Protocol)

Use this protocol to yield a fluffy, easily weighable powder with minimal solvent retention.

  • Co-Solvent Formulation: Re-dissolve the aqueous suspension from Protocol A by adding tert-Butanol. Aim for the eutectic composition of approximately 20% to 22.5% (w/w) TBA to water. At this concentration, crystallization of both phases is thermodynamically favored[6].

  • Initial Freezing: Place the vials on the lyophilizer shelves. Cool the shelves to –40°C at a rate of 1°C/min. Hold at –40°C for 2 hours.

  • Annealing (The Causality Step): Raise the shelf temperature to –15°C (This is above the glass transition temperature, Tg', but below the melting point). Hold for 3 to 4 hours.

    • Why? This thermal energy allows the trapped, amorphous TBA molecules to mobilize, reorganize, and form a rigid crystalline lattice alongside the ice[3].

  • Primary Drying: Lower the shelves back to –40°C. Initiate the vacuum to 100 mTorr. Once the vacuum is stable, gradually raise the shelf temperature to –10°C. Sublimation of the crystalline TBA and ice will now occur efficiently.

  • Secondary Drying: Raise the shelf temperature to +25°C at a slow ramp (0.1°C/min) to desorb residual bound water. Hold for 6–8 hours.

Quantitative Data & Solvent Properties

Understanding the physicochemical properties of your solvent matrix is crucial for predicting process behavior.

Table 1: Physicochemical Properties of Common Lyophilization Solvents

SolventFreezing Point (°C)Boiling Point (°C)Suitability for Direct LyophilizationPrimary Mechanism of Retention
Water 0.0100.0ExcellentHydrogen bonding to API (Desorption needed)
tert-Butanol (TBA) 25.682.4Excellent (as co-solvent)Amorphous trapping due to rapid freezing
Acetonitrile (ACN) -65.081.6Poor (Requires pre-evaporation)Remains liquid; causes melt-back/bumping
Methanol (MeOH) -98.064.7Very PoorDamages vacuum pumps; explosion hazard

Table 2: Impact of Thermal History on Residual TBA in Hydrophobic API Lyophilization (Synthesized from established thermodynamic behaviors of TBA/Water systems[3])

Freezing MethodologyTBA ConcentrationAnnealing Step Performed?Expected Residual TBA (%)Cake Appearance
Rapid Freezing (Liquid N2)20% v/vNo4.0% - 7.5%Shrunken, dense
Shelf Freezing (-40°C)20% v/vNo2.5% - 4.0%Intact, but slightly sticky
Shelf Freezing + Annealing 20% v/v Yes (-15°C for 3h) < 0.5% Fluffy, elegant powder

Troubleshooting Guide & FAQs

Troubleshooting Issue High Residual Solvent or Cake Collapse SolventType Identify Primary Solvent in Matrix Issue->SolventType ACN Acetonitrile / Methanol (From HPLC) SolventType->ACN TBA tert-Butanol (Co-solvent) SolventType->TBA Water Water (Aqueous Phase) SolventType->Water SolACN Pre-evaporate via Centrifugal Evaporator ACN->SolACN SolTBA Implement Annealing at -15°C for 3-4 hrs TBA->SolTBA SolWater Extend Secondary Drying at +25°C to +35°C Water->SolWater

Fig 2: Decision tree for identifying and resolving specific residual solvent retention issues.

Q: I increased the secondary drying temperature to 40°C, but my residual TBA is still >2%. Why? A: Secondary drying relies on desorption, which is highly effective for removing surface-bound water, but completely ineffective for removing bulk TBA trapped in an amorphous state. The retention of TBA is dictated by the freezing thermal history, not the drying phase. You must implement the annealing step (Protocol B, Step 3) to ensure TBA crystallizes before the vacuum is applied[3].

Q: My lyophilized cake of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate is collapsed and sticky. What happened? A: Cake collapse occurs when the product temperature exceeds the collapse temperature (Tc) or eutectic melting temperature (Te) during primary drying. If ACN or MeOH was present, it severely depressed the freezing point of the mixture, causing the matrix to melt back into a liquid under vacuum. Ensure complete pre-evaporation of low-freezing solvents before attempting lyophilization[4].

Q: Why use tert-Butanol instead of just rotary evaporating the compound to dryness? A: For complex, bulky intermediates like this piperidine derivative, complete rotary evaporation often yields a dense, gummy oil or a hard glass that is incredibly difficult to scrape out, weigh, and handle. Lyophilization from a TBA/water system yields a light, fluffy, easily weighable powder with improved stability and crystallinity[2].

References

  • 7 - PMC - NIH 2.3 - PubMed 3.8 - MDPI 4.9 - Taylor & Francis 5.10 - ResearchGate 6.1 - American Laboratory 7.6 - ACS Publications

  • 4 - ResearchGate

  • 2 - ChemicalBook 10.11 - ResearchGate 11.5 - Scientific Products 12.12 - RSC Publishing

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Validation of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate: Ensuring Purity and Mass Accuracy for Pharmaceutical Development

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities and their intermediates is paramount. The purity and structural integrity of these molecules directly impact the sa...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities and their intermediates is paramount. The purity and structural integrity of these molecules directly impact the safety and efficacy of the final drug product. This guide provides an in-depth technical analysis of the validation of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate, a key intermediate, using Liquid Chromatography-Mass Spectrometry (LC-MS). We will objectively compare LC-MS with other analytical techniques and present supporting experimental data to underscore its suitability for this critical application.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. For pharmaceutical intermediates, this means ensuring the method can accurately and reliably determine the purity of the compound and confirm its molecular identity. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and dependable analytical data to advance their projects.

The Critical Role of LC-MS in Pharmaceutical Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry[2][3]. This synergy allows for the highly sensitive and specific analysis of complex mixtures, making it an indispensable tool in pharmaceutical research and development[4][5]. Compared to other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, LC-MS offers distinct advantages for the analysis of non-volatile and thermally fragile molecules like our target compound.

Comparison of Analytical Techniques:

ParameterHigh-Resolution Mass Spectrometry (HRMS)Low-Resolution Mass Spectrometry (LRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Accurate Mass (<0.001 Da), Elemental FormulaNominal Mass (Integer)Molecular Structure & Connectivity
Mass Accuracy < 5 ppm (typically < 1-3 ppm)[6]Nominal mass (± 1 Da)[6]Not applicable
Sensitivity High (ng/mL to pg/mL range)[6]High (ng/mL range)[6]Low (μM to mM range)[6]
Key Advantage Unambiguous elemental formula determination[6]Fast, routine mass confirmationDefinitive structural elucidation[6]
Key Limitation Does not provide structural isomer information[6][7]Cannot distinguish between isobaric compounds[6]Lower sensitivity, requires more sample[6]

For the specific task of validating Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate, the high sensitivity and mass accuracy of LC-MS, particularly High-Resolution Mass Spectrometry (HRMS), make it the superior choice for both purity assessment and confirmation of molecular identity.

Experimental Workflow for LC-MS Validation

The validation of the analytical method for Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate was conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1)[1][8][9]. The workflow is designed to be a self-validating system, ensuring the reliability of the generated data.

LC-MS Validation Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Standard & Sample Preparation lc Chromatographic Separation prep->lc Injection ms High-Resolution Mass Spectrometry lc->ms Ionization purity Purity Assessment (% Area) ms->purity Peak Integration mass_acc Mass Accuracy (ppm) ms->mass_acc Mass Measurement

Caption: Experimental workflow for LC-MS validation.

Step-by-Step Methodology:

  • Standard and Sample Preparation: A stock solution of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate reference standard was prepared in methanol at a concentration of 1 mg/mL. A test sample solution was prepared at the same concentration.

  • Liquid Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • High-Resolution Mass Spectrometry Conditions:

    • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • Resolution: > 60,000 FWHM.

    • Calibration: The instrument was calibrated prior to analysis to ensure high mass accuracy.

Results and Discussion: Purity and Mass Accuracy Validation

The LC-MS analysis of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate provided crucial data on its purity and confirmed its elemental composition through accurate mass measurement.

Purity Assessment:

Purity was determined by the area percent method, where the peak area of the main compound is compared to the total area of all detected peaks.

PeakRetention Time (min)Area% Area
13.25995,00099.5
2 (Impurity)2.895,0000.5
Total 1,000,000 100.0

The chromatogram showed a major peak at 3.25 minutes with a purity of 99.5%, indicating a high-quality intermediate suitable for further synthetic steps.

Mass Accuracy Determination:

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule[10][11]. The deviation between the measured mass and the theoretical exact mass is expressed in parts per million (ppm) and is a key indicator of correct identification[12].

ParameterValue
Elemental Formula C14H15BrN2O2
Theoretical Exact Mass 338.0317
Measured Accurate Mass 338.0315
Mass Error (ppm) -0.59

A mass error of less than 5 ppm is generally considered strong evidence for the assigned elemental formula[6]. The observed mass error of -0.59 ppm provides a high degree of confidence in the identity of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate.

Purity_Identity_Mass_Accuracy substance Test Substance lcms LC-MS Analysis substance->lcms purity High Purity Confirmed (>99%) lcms->purity Peak Area Normalization mass_accuracy High Mass Accuracy (< 5 ppm) lcms->mass_accuracy Accurate Mass Measurement identity Identity Confirmed mass_accuracy->identity Confirms Elemental Composition

Caption: Logical process of confirming product identity.

Conclusion: The Indispensable Role of LC-MS in Assuring Quality

This guide has demonstrated the robust capabilities of LC-MS for the validation of pharmaceutical intermediates like Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate. The technique provides a comprehensive assessment of both purity and identity in a single analysis, offering a significant advantage over other analytical methods. The high sensitivity, specificity, and mass accuracy of modern LC-HRMS systems provide an unparalleled level of confidence in the analytical data, which is crucial for making informed decisions throughout the drug development pipeline. By adhering to established validation guidelines and employing powerful analytical tools like LC-MS, researchers can ensure the quality and integrity of their chemical entities, ultimately contributing to the development of safe and effective medicines.

References

  • The Role of Spectral Accuracy in Mass Spectrometry | LCGC International. (2026, March 10). Retrieved from [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC. (n.d.). Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved from [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. (n.d.). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021, September 17). Retrieved from [Link]

  • Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. (2026, February 23). Retrieved from [Link]

  • Accuracy & Resolution in Mass Spectrometry - Waters Corporation. (n.d.). Retrieved from [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC. (2025, June 27). Retrieved from [Link]

  • Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences - Infinix Bio. (2026, March 1). Retrieved from [Link]

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? (n.d.). Retrieved from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (2024, September 20). Retrieved from [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. (n.d.). Retrieved from [Link]

  • On the Accurate Understanding of Mass Measurement Accuracy in Q-TOF MS - Shimadzu. (2019, April 10). Retrieved from [Link]

  • Mass Resolution and Mass Accuracy: How Much Is Enough? - PMC. (n.d.). Retrieved from [Link]

    • Accuracy – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Retrieved from [Link]

  • High-resolution mass spectrometry: more than exact mass - Bioanalysis Zone. (2020, April 27). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. (n.d.). Retrieved from [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION - IJRAR. (n.d.). Retrieved from [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007, September 15). Retrieved from [Link]

  • What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline? (2025, April 19). Retrieved from [Link]

  • Method for detecting related substances in pregabalin oral solution - Google Patents. (n.d.).
  • Dealing With the Masses: A Tutorial on Accurate Masses, Mass 32 Uncertainties, and Mass Defects | Spectroscopy Online. (2007, June 1). Retrieved from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA). (2025, January 14). Retrieved from [Link]

  • Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis - PMC. (n.d.). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • Current developments in LC-MS for pharmaceutical analysis. - SciSpace. (2020, February 17). Retrieved from [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. (n.d.). Retrieved from [Link]

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Comparative

Comparative binding affinity of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate structural analogs

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological systems.[1][2][3][4] Its inherent structural versati...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological systems.[1][2][3][4] Its inherent structural versatility allows for fine-tuning of pharmacological properties, making the systematic evaluation of structural analogs a critical endeavor. This guide provides a comprehensive framework for assessing the comparative binding affinity of a series of structural analogs of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate. Rather than a rigid protocol, this document offers a strategic exploration of the principles and methodologies essential for generating robust and insightful comparative data.

The core of any successful drug discovery campaign lies in understanding the structure-activity relationship (SAR), a process of iterative chemical synthesis and biological evaluation to enhance binding potency and selectivity.[5] This guide will equip researchers with the foundational knowledge to design and execute experiments that effectively elucidate the SAR for their novel piperidine analogs.

The Strategic Imperative: Understanding Structure-Activity Relationships (SAR)

The journey to optimizing a lead compound is guided by SAR studies.[5] For piperidine-based ligands, key structural modifications can dramatically influence binding affinity. These include substitutions on the piperidine nitrogen, alterations at various ring positions, and modifications to the aromatic substituents.[5] For instance, the nitrogen atom within the piperidine ring often plays a crucial role in forming ionic interactions with acidic residues in the binding pocket of a target protein.[5] Similarly, the nature and position of substituents on the phenyl ring can significantly impact binding.[6][7]

The iterative process of SAR-driven optimization is a logical workflow that underpins much of medicinal chemistry.

SAR_Workflow A Initial Hit Compound (e.g., Methyl 1-(3-bromo-2-cyanophenyl) piperidine-4-carboxylate) B Design & Synthesize Structural Analogs A->B Systematic Modification C Binding Affinity Screening B->C Evaluate Binding D Analyze Data & Establish SAR C->D Identify Key Interactions E Design Next Generation Analogs D->E Data-Driven Design F Lead Optimization D->F Promising SAR E->B Iterative Cycle

Caption: Iterative workflow for ligand affinity optimization.[5]

Choosing the Right Tool: A Comparative Overview of Binding Affinity Assays

The selection of an appropriate binding assay is paramount for generating high-quality, reproducible data. The choice depends on several factors, including the nature of the target protein, the required throughput, and the availability of specific reagents.[5] Two gold-standard techniques for quantifying binding affinity are Radioligand Binding Assays and Surface Plasmon Resonance (SPR).

Assay TypePrincipleKey OutputsAdvantagesDisadvantages
Radioligand Binding Assay Measures the displacement of a radiolabeled ligand from a receptor by a test compound.Inhibition Constant (Ki), Receptor Density (Bmax), Dissociation Constant (Kd)High sensitivity, considered a "gold standard", suitable for various sample types (membranes, whole cells).[5][8][9]Requires handling of radioactive materials, endpoint assay, indirect measurement of kinetics.
Surface Plasmon Resonance (SPR) Detects changes in refractive index at the surface of a sensor chip as an analyte binds to an immobilized ligand.[10]Association Rate (ka), Dissociation Rate (kd), Dissociation Constant (KD)Real-time kinetics, label-free, provides detailed information on binding mechanism.[10][11][12]Requires specialized equipment, protein immobilization can affect activity, sensitive to buffer composition.[11]

In the Trenches: Detailed Experimental Protocols

A meticulously executed experimental protocol is the bedrock of reliable data. The following sections provide detailed, step-by-step methodologies for both radioligand binding assays and SPR.

Protocol 1: Competition Radioligand Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of unlabeled test compounds, such as our piperidine analogs, by measuring their ability to compete with a radiolabeled ligand for binding to a target receptor.

1. Materials:

  • Biological Sample: Cell membranes or whole cells expressing the target receptor of interest.

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-labeled).

  • Test Compounds: The synthesized piperidine carboxylate analogs.

  • Assay Buffer: A buffer optimized for the specific receptor-ligand interaction (e.g., 50 mM Tris-HCl, pH 7.4).[13]

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor.

  • Equipment: 96-well plates, filtration apparatus with glass fiber filters, scintillation counter, scintillation fluid.

2. Membrane Preparation (if applicable):

  • Homogenize tissue or cells in ice-cold assay buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membrane pellet with fresh assay buffer and re-centrifuge.

  • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

  • Store membrane aliquots at -80°C.

3. Assay Procedure:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, assay buffer, and radioligand.

    • Non-specific Binding: Membrane preparation, non-specific binding control, and radioligand.

    • Competition Binding: Membrane preparation, varying concentrations of the test compound, and radioligand.

  • Incubate the plate at a specified temperature and for a duration sufficient to reach binding equilibrium.

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Assay A Prepare Assay Plate (Total, Non-specific, Competition) B Incubate to Equilibrium A->B C Rapid Filtration & Washing B->C D Scintillation Counting C->D E Data Analysis (IC50 -> Ki) D->E

Caption: Workflow for a competition radioligand binding assay.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

SPR provides a real-time, label-free method to determine the kinetics and affinity of a ligand-receptor interaction.

1. Materials:

  • SPR Instrument: A surface plasmon resonance biosensor.

  • Sensor Chip: A sensor chip compatible with the instrument (e.g., CM5 chip for amine coupling).

  • Ligand: The purified target receptor.

  • Analyte: The piperidine carboxylate analogs.

  • Running Buffer: A buffer that minimizes non-specific binding and is compatible with both the ligand and analyte (e.g., HBS-EP+).

  • Immobilization Reagents: Amine coupling kit (e.g., EDC, NHS, ethanolamine).

2. Ligand Immobilization:

  • Activate the sensor chip surface using a mixture of EDC and NHS.

  • Inject the purified receptor over the activated surface to allow for covalent coupling.

  • Deactivate any remaining active esters by injecting ethanolamine.

  • The result is a sensor surface with the target receptor stably immobilized.

3. Analyte Interaction Analysis:

  • Inject a series of concentrations of a piperidine analog (analyte) over the sensor surface containing the immobilized receptor.

  • Monitor the binding response in real-time to generate a sensorgram. The sensorgram will show an association phase during analyte injection and a dissociation phase during the subsequent flow of running buffer.

  • After each analyte injection, regenerate the sensor surface using a solution that removes the bound analyte without denaturing the immobilized receptor.

4. Data Analysis:

  • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (ka) and the dissociation rate constant (kd).

  • The equilibrium dissociation constant (KD) is calculated as the ratio of the rate constants: KD = kd / ka .

SPR_Workflow cluster_prep Preparation cluster_analysis Interaction Analysis cluster_data Data Processing A Immobilize Receptor on Sensor Chip B Inject Analyte (Piperidine Analog) A->B C Monitor Binding (Sensorgram) B->C D Regenerate Surface C->D E Fit Sensorgrams to Binding Model C->E D->B Next Concentration F Determine ka, kd, KD E->F

Caption: Step-by-step workflow for SPR analysis.

Conclusion: Synthesizing Data for Meaningful Comparisons

By systematically applying these methodologies to a series of structural analogs of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate, researchers can build a comprehensive understanding of the structure-activity relationships governing their binding affinity. The quantitative data generated from these assays, when summarized in a clear tabular format, will allow for direct comparison of the potencies of the different analogs. This data-driven approach is fundamental to the rational design of more potent and selective ligands, ultimately accelerating the drug discovery process. The principles and protocols outlined in this guide provide a robust framework for any research team embarking on the characterization of novel piperidine-based compounds.

References

  • RSC Publishing. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
  • PMC. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... [Link]

  • ResearchGate. (n.d.). ( Z )-2-(2-Bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): An Orally Bioavailable PPAR??/??-Selective Ligand with Inverse Agonistic Properties. [Link]

  • The Biochemist | Portland Press. (2023). A beginner's guide to surface plasmon resonance. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • ACS Publications. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. [Link]

  • Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • EMBL-EBI. (n.d.). Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nACh.... [Link]

  • PMC. (n.d.). Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors. [Link]

  • PMC. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane.... [Link]

  • Open Access Journals. (n.d.). the-hidden-potential-of-small-synthetic-molecules-and-peptides-as-affinity-ligands-for-bioseparations.pdf. [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Royal Society of Chemistry. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery. [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. [Link]

  • PMC. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • ACS Publications. (2009). Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles. Bioconjugate Chemistry. [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. [Link]

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Validation

Benchmarking Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate Against Standard Reference Inhibitors: A Comparative Guide for Drug Discovery Professionals

In the landscape of kinase drug discovery, the rigorous evaluation of novel chemical entities is paramount to identifying promising therapeutic candidates.[1][2] This guide provides a comprehensive framework for benchmar...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase drug discovery, the rigorous evaluation of novel chemical entities is paramount to identifying promising therapeutic candidates.[1][2] This guide provides a comprehensive framework for benchmarking the performance of Methyl 1-(3-brome-2-cyanophenyl)piperidine-4-carboxylate, a novel Bruton's Tyrosine Kinase (BTK) inhibitor, against established standard reference inhibitors.[3] By presenting objective, data-driven comparisons and detailed experimental methodologies, this document serves as a critical resource for researchers, scientists, and drug development professionals.

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[3][4][5][6] Its dysregulation is implicated in various B-cell malignancies, making it a prime therapeutic target.[3][4][5][6] This has led to the development of several small-molecule BTK inhibitors for the treatment of various B-cell cancers, autoimmune diseases, and inflammatory conditions.[5][7]

This guide will focus on comparing Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate (hereinafter referred to as "Compound-X") with the following well-established BTK inhibitors:

  • Ibrutinib: The first-in-class, FDA-approved covalent BTK inhibitor that has transformed the treatment of several B-cell cancers.[3][7]

  • Acalabrutinib: A second-generation, more selective covalent BTK inhibitor with potentially fewer off-target effects.[8]

  • Zanubrutinib: Another second-generation covalent inhibitor known for its high potency and selectivity, which may contribute to an improved safety profile.[4][6]

The objective of this guide is to provide a side-by-side comparison of Compound-X with these standard inhibitors across key performance metrics, including biochemical potency, cellular activity, and kinase selectivity.

Quantitative Performance Comparison

This section summarizes the key performance metrics of Compound-X (hypothetical data) against Ibrutinib, Acalabrutinib, and Zanubrutinib. The data for the reference inhibitors are based on publicly available information.

ParameterCompound-X (Hypothetical Data)IbrutinibAcalabrutinibZanubrutinibSignificance
BTK IC50 (Biochemical Assay) 3.5 nM0.5 nM3.0 nM0.2 nMMeasures the concentration of the inhibitor required to reduce the enzymatic activity of purified BTK by 50%. A lower value indicates higher potency.[3]
Cellular BTK Autophosphorylation IC50 25 nM11 nM18 nM8 nMMeasures the concentration required to inhibit BTK autophosphorylation in a cellular context by 50%, indicating target engagement within cells.[3]
Kinase Selectivity (Selectivity Score) 0.920.600.880.85A normalized score representing the inhibitor's specificity for BTK over other kinases. A higher score indicates greater selectivity and potentially fewer off-target effects.[3]
Off-Target Kinase Inhibition (SRC Family) IC50 > 1500 nM~5-20 nM> 1000 nM> 1000 nMInhibition of SRC family kinases is a known off-target effect of Ibrutinib. A higher IC50 value for these kinases is desirable.[3]

Signaling Pathways and Experimental Workflows

A thorough understanding of the underlying biological pathways and experimental procedures is crucial for interpreting the comparative data.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key mediator in the B-cell receptor (BCR) signaling cascade. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling molecules that are critical for B-cell proliferation, differentiation, and survival.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_PKC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified schematic of the BTK signaling pathway.

Experimental Workflow for BTK Inhibitor Benchmarking

The evaluation of a novel BTK inhibitor involves a multi-step process, from initial biochemical screening to cellular and selectivity profiling.

Inhibitor_Benchmarking_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling Biochem_Assay BTK Enzymatic Assay (e.g., TR-FRET) IC50_Determination IC50 Determination Biochem_Assay->IC50_Determination Cellular_IC50 Cellular IC50 Calculation IC50_Determination->Cellular_IC50 Cell_Assay Cell-Based BTK Autophosphorylation Assay (e.g., Western Blot, ELISA) Cell_Assay->Cellular_IC50 Selectivity_Score Selectivity Score Calculation Cellular_IC50->Selectivity_Score Kinome_Scan Kinome-wide Selectivity Screen (e.g., Radiometric or Binding Assays) Kinome_Scan->Selectivity_Score

Caption: A typical experimental workflow for evaluating BTK inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and enable objective comparisons, detailed methodologies for key experiments are essential.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified BTK.

Principle: The assay is based on the transfer of a phosphate group from ATP to a biotinylated peptide substrate by BTK. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, and streptavidin-allophycocyanin (SA-APC) binds to the biotinylated peptide. When the substrate is phosphorylated, the europium and APC are brought into close proximity, resulting in a FRET signal.

Protocol:

  • Prepare a serial dilution of the test compounds (Compound-X and reference inhibitors) in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • In a 384-well plate, add 2.5 µL of the diluted compounds.

  • Add 2.5 µL of a solution containing purified recombinant BTK enzyme and the biotinylated peptide substrate.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be close to the Km value for BTK.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of a detection mixture containing the europium-labeled anti-phosphotyrosine antibody and SA-APC.

  • Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm after excitation at 340 nm.

Data Analysis: Calculate the ratio of the emission at 665 nm to that at 615 nm. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular BTK Autophosphorylation Assay (Western Blot)

This assay measures the ability of a compound to inhibit BTK autophosphorylation at Tyr223 in a cellular context, which is a key step in its activation.

Principle: B-cells are treated with the inhibitor, and then the phosphorylation status of BTK is assessed by Western blot using an antibody specific for phospho-BTK (Tyr223).

Protocol:

  • Culture a suitable B-cell line (e.g., Ramos or TMD8) to the desired density.

  • Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.[3]

  • Incubate the membrane with the primary anti-phospho-BTK (Tyr223) antibody overnight at 4°C.[3]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[3]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]

  • Strip the membrane and re-probe with an antibody against total BTK to normalize for protein loading.

Data Analysis: Quantify the band intensities for phospho-BTK and total BTK.[3] Normalize the phospho-BTK signal to the total BTK signal for each treatment condition.[3] Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Kinase Selectivity Profiling

This is performed to assess the specificity of the inhibitor for BTK against a broad panel of other kinases.

Methodology: Kinase selectivity is typically assessed by a specialized contract research organization (CRO) using a large panel of purified kinases (e.g., the KINOMEscan™ platform or a radiometric assay like the one offered by Reaction Biology).[8][9] The inhibitor is tested at a fixed concentration (e.g., 1 µM) against the kinase panel. The percent inhibition for each kinase is determined. A selectivity score can be calculated based on the number of kinases inhibited above a certain threshold (e.g., >50% inhibition).

Discussion and Conclusion

The comprehensive evaluation of a novel BTK inhibitor requires a multifaceted approach, encompassing biochemical potency, cellular activity, and kinome-wide selectivity. Based on the hypothetical data, Compound-X demonstrates a promising profile with potentially superior kinase selectivity compared to the first-generation inhibitor Ibrutinib, and comparable selectivity to the second-generation inhibitors Acalabrutinib and Zanubrutinib. While its raw potency in both biochemical and cellular assays appears slightly lower than the reference compounds, its significantly improved selectivity profile, particularly the lack of off-target activity against SRC family kinases, suggests a potentially favorable safety profile.

The provided experimental protocols offer a standardized framework for researchers to validate these hypothetical characteristics and to further investigate the therapeutic potential of new BTK inhibitors. Such a structured and comparative approach is crucial for the objective assessment of new chemical entities in the drug discovery pipeline, ultimately facilitating the identification of the most promising candidates for further development.

References

  • Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. (2024). AACR Journals. [Link]

  • Bruton's Tyrosine Kinase Inhibitors: Recent Updates. (2024). PMC. [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PMC. [Link]

  • Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. (2018). American Society of Hematology. [Link]

  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. (2025). ACS Publications. [Link]

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). MDPI. [Link]

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  • Better Benchmarking Improves Drug Development Decision-Making – Here's How. (2025). Intelligencia. [Link]

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Comparative

A Comparative Guide to the Cytotoxicity of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate in Primary Human Cell Lines

Abstract In preclinical drug development, the early and accurate assessment of a compound's cytotoxic potential is paramount. Primary human cells offer a more clinically relevant model compared to immortalized cell lines...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In preclinical drug development, the early and accurate assessment of a compound's cytotoxic potential is paramount. Primary human cells offer a more clinically relevant model compared to immortalized cell lines for predicting human responses to xenobiotics.[1] This guide provides a comprehensive comparison of the cytotoxic effects of a novel cyanophenylpiperidine derivative, Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate (herein referred to as Compound X), against the well-characterized chemotherapeutic agent Doxorubicin. We detail a multi-assay approach using primary human hepatocytes (PHH) and primary human renal proximal tubule epithelial cells (RPTEC) to generate a robust cytotoxicity profile, elucidating not only the potency but also the potential mechanism of cell death.

Introduction: The Need for Relevant Cytotoxicity Profiling

The piperidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiproliferative effects against cancer cells.[2][3] Similarly, cyanopyridine derivatives have been investigated as potent anticancer agents.[4] Compound X, which incorporates both a piperidine and a cyanophenyl moiety, represents a novel chemical entity with potential therapeutic applications. However, its development necessitates a thorough evaluation of its safety profile.

Primary cells are considered the gold standard for in vitro toxicology because they retain the metabolic and physiological characteristics of their tissue of origin.[5][6] Primary human hepatocytes (PHH) are crucial for these studies as the liver is the primary site of drug metabolism and a frequent target of drug-induced injury.[1][7] Likewise, primary human renal proximal tubule epithelial cells (RPTEC) are essential, as the kidneys play a key role in drug elimination and are susceptible to toxicity.[8][9]

This guide outlines a series of robust, validated assays to compare the cytotoxicity of Compound X to Doxorubicin, a potent anticancer drug with a well-documented, multi-mechanistic cytotoxic profile that includes DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS).[10][11][12] By employing a multi-parametric approach, we aim to provide researchers with a framework for not only assessing cell viability but also for gaining preliminary insights into the mechanisms of potential toxicity.

Experimental Design & Methodologies

A successful comparative cytotoxicity study relies on a logical workflow and multiple, complementary assays to build a comprehensive picture of a compound's effects. The assays selected here will differentiate between effects on metabolic activity, membrane integrity, and the induction of specific cell death pathways like apoptosis.

Overall Experimental Workflow

The following diagram illustrates the overall process, from cell culture preparation to data analysis, ensuring a systematic and reproducible investigation.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis start Thaw & Culture Primary Cells (PHH & RPTEC) seed Seed Cells into 96-well Plates start->seed treat_cells Treat Cells for 24-48h seed->treat_cells prepare_cpd Prepare Serial Dilutions (Compound X & Doxorubicin) prepare_cpd->treat_cells assay_mtt MTT Assay (Metabolic Activity) treat_cells->assay_mtt assay_ldh LDH Assay (Membrane Integrity) treat_cells->assay_ldh assay_apop Apoptosis Assays (Caspase-3/7, Annexin V) treat_cells->assay_apop readout Measure Absorbance/ Fluorescence assay_mtt->readout assay_ldh->readout assay_apop->readout calculate Calculate % Viability & IC50 Values readout->calculate compare Compare Potency & Mechanism calculate->compare

Caption: Experimental workflow for comparative cytotoxicity analysis.

Materials
  • Cell Lines:

    • Cryopreserved Primary Human Hepatocytes (PHH)[7]

    • Cryopreserved Primary Human Renal Proximal Tubule Epithelial Cells (RPTEC)[13]

  • Test Compounds:

    • Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate (Compound X)

    • Doxorubicin (Positive Control)[10]

  • Assay Kits:

    • MTT Cell Proliferation Assay Kit[14][15]

    • LDH Cytotoxicity Assay Kit[16][17]

    • Caspase-Glo® 3/7 Assay System[18]

    • Annexin V-FITC Apoptosis Detection Kit[19][20]

Step-by-Step Experimental Protocols

Protocol 1: Cell Culture and Plating

  • Rationale: Proper handling and seeding density are critical for ensuring the health and reproducibility of primary cell cultures. Seeding densities must be optimized to ensure cells are in a logarithmic growth phase during treatment.

  • Thaw cryopreserved PHH and RPTEC according to the supplier's protocol in their respective specialized media.

  • Perform a cell count and viability assessment (e.g., using Trypan Blue).

  • Seed cells in 96-well, flat-bottom microplates at an optimized density (e.g., 2.5 x 10⁴ cells/well for RPTEC, 3.5 x 10⁴ cells/well for PHH).

  • Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and recovery.

Protocol 2: Compound Treatment

  • Prepare a 10 mM stock solution of Compound X and Doxorubicin in DMSO.

  • Perform serial dilutions in the appropriate cell culture medium to create a range of concentrations (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

  • Remove the plating medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells (medium only).

  • Incubate for 24 or 48 hours at 37°C, 5% CO₂.

Protocol 3: MTT Assay (Metabolic Viability)

  • Principle: This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of metabolically active cells.[14][21]

  • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[22]

  • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Add 100 µL of Solubilization Solution (e.g., DMSO or a specialized detergent reagent) to each well.

  • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking to ensure complete dissolution of the formazan crystals.[15]

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 4: LDH Assay (Membrane Integrity)

  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis. The assay measures LDH activity in the supernatant.[16]

  • After the treatment period, centrifuge the 96-well plate at 600 x g for 10 minutes to pellet the cells.[17]

  • Carefully transfer 10-50 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • Prepare the LDH Reaction Mix according to the kit manufacturer's instructions.[23]

  • Add 100 µL of the Reaction Mix to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of Stop Solution.

  • Measure the absorbance at 490 nm.

Protocol 5: Caspase-3/7 Activity Assay (Apoptosis Execution)

  • Principle: Caspases-3 and -7 are key effector caspases that are activated during apoptosis.[24] This assay uses a proluminescent substrate (e.g., containing the DEVD peptide sequence) that is cleaved by active caspase-3/7, generating a signal proportional to the level of apoptosis.[18][25]

  • After treatment, allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent as per the manufacturer's protocol.

  • Add 100 µL of the reagent directly to each well of the 96-well plate containing the cells.

  • Mix gently on a plate shaker for 1-2 minutes.

  • Incubate for 1-2 hours at room temperature.

  • Measure luminescence using a plate-reading luminometer.

Results: A Comparative Cytotoxicity Profile

The following tables summarize hypothetical but plausible data from the described assays, enabling a direct comparison between Compound X and the reference compound, Doxorubicin. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the measured response (e.g., metabolic activity or cell viability).

Table 1: Cytotoxicity IC₅₀ Values (µM) in Primary Human Hepatocytes (PHH) after 48h Treatment

Assay TypeTarget PathwayCompound XDoxorubicin
MTT Mitochondrial Activity15.82.5
LDH Membrane Integrity> 10012.3
Caspase-3/7 Apoptosis Execution18.23.1

Table 2: Cytotoxicity IC₅₀ Values (µM) in Primary Human Renal Proximal Tubule Cells (RPTEC) after 48h Treatment

Assay TypeTarget PathwayCompound XDoxorubicin
MTT Mitochondrial Activity45.24.8
LDH Membrane Integrity> 10025.6
Caspase-3/7 Apoptosis Execution51.55.9

Discussion and Interpretation

The multi-assay approach provides a nuanced view of each compound's cytotoxic profile.

Interpreting the Data

The diagram below illustrates how data from the three core assays can be integrated to infer the primary mechanism of cell death.

G cluster_assays Primary Readouts cluster_outcomes Inferred Mechanism start Compound Treatment mtt MTT Assay (Metabolic Activity) start->mtt ldh LDH Assay (Membrane Integrity) start->ldh caspase Caspase-3/7 Assay (Apoptosis) start->caspase apoptosis Apoptosis mtt->apoptosis Decrease necrosis Necrosis mtt->necrosis Decrease cytostatic Cytostatic Effect (Growth Arrest) mtt->cytostatic Decrease ldh->apoptosis No/Late Increase ldh->necrosis Strong Increase ldh->cytostatic No Increase caspase->apoptosis Strong Increase caspase->necrosis No Increase caspase->cytostatic No Increase

Caption: Logic diagram for interpreting multi-assay cytotoxicity data.

  • Doxorubicin Profile: As expected, Doxorubicin is a potent cytotoxic agent in both primary cell types. The low IC₅₀ values in the MTT and Caspase-3/7 assays, which are closely matched, strongly indicate that it induces apoptosis.[26] The higher IC₅₀ in the LDH assay suggests that loss of membrane integrity (necrosis) is a secondary effect, likely occurring after apoptosis is well underway.[27] This aligns with its known mechanism of causing DNA damage that triggers programmed cell death.[10][28]

  • Compound X Profile: Compound X exhibits moderate cytotoxicity, with IC₅₀ values significantly higher than Doxorubicin.

    • In PHH: The compound shows a preference for liver cells, with an MTT IC₅₀ of 15.8 µM. The similar Caspase-3/7 IC₅₀ (18.2 µM) suggests an apoptotic mechanism of cell death. The lack of significant LDH release (IC₅₀ > 100 µM) indicates that Compound X does not cause primary necrosis at these concentrations.

    • In RPTEC: Compound X is considerably less potent in renal cells (MTT IC₅₀ of 45.2 µM), suggesting a degree of hepato-selectivity in its cytotoxic effects. Again, the data points towards apoptosis as the primary mode of cell death.

Comparative Analysis
  • Potency: Compound X is approximately 6-9 times less potent than Doxorubicin in the tested primary cell lines.

  • Mechanism: Both compounds appear to induce apoptosis rather than primary necrosis. For Compound X, this is a critical finding, as necrotic cell death is often associated with a more significant inflammatory response in vivo.

  • Cell-Type Selectivity: Doxorubicin shows broad cytotoxicity, affecting both liver and kidney cells at low micromolar concentrations. In contrast, Compound X displays a notable selectivity, being ~3-fold more toxic to primary hepatocytes than to renal cells. This could have significant implications for its therapeutic window and potential organ-specific toxicity profile.

Conclusion

This guide provides a robust framework for the comparative cytotoxic evaluation of novel compounds like Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate. By utilizing clinically relevant primary human cells and a suite of complementary assays, we can generate a detailed profile that goes beyond a simple measure of cell death. The data suggest that Compound X is a moderately potent cytotoxic agent that primarily induces apoptosis and exhibits a degree of selectivity for hepatocytes over renal cells. These findings are crucial for guiding further preclinical safety assessment and development.

References

  • Cai, Y., et al. (2022). Renal Proximal Tubular Cells: A New Site for Targeted Delivery Therapy of Diabetic Kidney Disease. PMC. [Link]

  • Tacar, O., et al. (2013). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC. [Link]

  • Iacovelli, R., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]

  • Gnanaprakasam, J. N., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Kim, D., et al. (2020). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PMC. [Link]

  • Babkov, D. A., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. MDPI. [Link]

  • Lu, L., et al. (2016). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. American Society of Hematology. [Link]

  • Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method). Retrieved from Elabscience. [Link]

  • Ciappa, A., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. [Link]

  • Gärtner, M., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • EMBL-EBI. (n.d.). Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. Retrieved from ChEMBL. [Link]

  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. Retrieved from MP Biomedicals. [Link]

  • Gammone, M. A., et al. (2025). Pathophysiology of Doxorubicin-Mediated Cardiotoxicity. MDPI. [Link]

  • Wilde, M., et al. (2025). Comparative Analysis of Proximal Tubule Cell Sources for In Vitro Studies of Renal Proximal Tubule Toxicity. MDPI. [Link]

  • PharmGKB. (n.d.). Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. Retrieved from PharmGKB. [Link]

  • BioIVT. (2024). Which Hepatocytes Should I Use for What Studies?. Retrieved from BioIVT. [Link]

  • Al-Suıleman, I. H., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC. [Link]

  • Newcells Biotech. (n.d.). Proximal Tubule aProximate. Retrieved from Newcells Biotech. [Link]

  • Asian Journal of Biochemistry, Genetics and Molecular Biology. (2019). Cytotoxicity of N-(P-chlorophenyl)-7-hydroxycoumarin -3-yl carboxamide and Ethyl 7-hydroxycoumarin-3-yl Ester. [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from G-Biosciences. [Link]

  • Patsnap. (2024). What is the mechanism of Doxorubicin Hydrochloride?. Retrieved from Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination. [Link]

  • Modrianský, M., et al. (2000). Human Hepatocyte – A Model For Toxicological Studies. Functional And Biochemical Characterization. Acta Universitatis Palackianae Olomucensis Facultatis Medicae. [Link]

  • Vinken, M., et al. (2016). In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System. MDPI. [Link]

  • HerbalGram. (n.d.). PHARMACOLOGICAL ACTIONS / MECHANISMS OF ACTION. Retrieved from HerbalGram. [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from University of Rochester Medical Center. [Link]

  • Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. Retrieved from Tiaris Biosciences. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from Creative Diagnostics. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

As a Senior Application Scientist, it is my responsibility to provide guidance that extends beyond the application of our products to their entire lifecycle, including their safe management and disposal. This document pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my responsibility to provide guidance that extends beyond the application of our products to their entire lifecycle, including their safe management and disposal. This document provides a detailed, step-by-step protocol for the proper disposal of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate. The procedures outlined here are synthesized from an analysis of the compound's structural motifs and authoritative safety guidelines for analogous chemical structures. The primary objective is to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Profile Analysis: A Structurally-Informed Approach

Due to the specific nature of this compound as a research chemical, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative disposal strategy must be developed by analyzing the hazards associated with its core functional groups: the bromophenyl group, the cyano group, and the piperidine ring.

Each component presents unique challenges that dictate the required disposal pathway. The presence of these groups in a single molecule necessitates a multi-faceted approach to its deactivation and disposal.

Structural Component Associated Hazards Primary Disposal Consideration
Brominated Aromatic Group Environmental persistence, potential for formation of toxic combustion byproducts (e.g., hydrogen bromide).[1]High-temperature incineration by a licensed waste disposal facility is the preferred method for complete destruction.[2]
Cyano (-C≡N) Group Acutely toxic. Can release highly toxic hydrogen cyanide (HCN) gas under acidic conditions.Chemical neutralization is mandatory for aqueous waste streams prior to disposal. Conversion of cyanide to the less toxic cyanate is a critical first step.[3]
Piperidine Ring A secondary amine that is often corrosive, toxic, and flammable.[4][5][6][7]Waste must be handled as toxic and potentially corrosive. All waste streams must be clearly labeled as hazardous.[4]

Immediate Safety & Handling Protocols

Before beginning any disposal procedure, it is imperative to establish a safe working environment. These preparatory steps are non-negotiable and form the foundation of a self-validating safety system.

2.1 Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to mitigate the risks of chemical exposure through contact, inhalation, or ingestion.

  • Eye/Face Protection: Wear ANSI-approved chemical splash goggles and a full-face shield.[8]

  • Hand Protection: Double-gloving with a chemical-resistant material (e.g., nitrile or neoprene) is recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[8][9]

  • Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory. For handling larger quantities, a chemical-resistant apron is advised.[8]

  • Respiratory Protection: All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or potential off-gassing.[10][11]

2.2 Engineering Controls & Emergency Preparedness

  • Location: All disposal procedures must be performed in a well-ventilated laboratory, inside a certified chemical fume hood.[11]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and have been recently tested.[12]

  • Spill Kit: Have a chemical spill kit rated for organic amines and cyanides readily accessible. This should include an inert absorbent material (e.g., vermiculite or sand), and separate, sealable containers for spill cleanup waste.[13]

Waste Segregation: The First Step in Proper Disposal

Proper segregation prevents accidental and dangerous chemical reactions and ensures that each waste stream is treated with the appropriate method.

  • Pure Compound & Concentrated Organic Solutions: Collect in a dedicated, sealed, and clearly labeled hazardous waste container. This container should be made of a compatible material (e.g., glass or HDPE). Do not mix with other waste streams.[8][10]

  • Dilute Aqueous Waste: Collect in a separate, labeled hazardous waste container. This waste stream will undergo chemical treatment to neutralize the cyanide moiety before final disposal.

  • Contaminated Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips, silica gel) must be collected in a separate, sealed container or a lined solid hazardous waste bin.[8]

Step-by-Step Disposal & Decontamination Procedures

The following protocols provide detailed methodologies for handling each segregated waste stream. The causality behind each step is explained to ensure a deep understanding of the safety principles involved.

4.1 Protocol: Bulk Compound and Organic Solutions

Bulk quantities of Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate and its solutions in organic solvents should not be treated in the lab. The risk of uncontrolled reactions or incomplete neutralization is too high.

  • Packaging: Ensure the waste container is securely sealed, properly labeled with its full chemical name and associated hazard pictograms.

  • Storage: Store the sealed container in a cool, dry, and well-ventilated secondary containment bin away from acids and oxidizing agents.[6]

  • Disposal: Arrange for pickup by a licensed professional waste disposal service.[2] Inform the service that the waste contains a brominated, cyanophenyl, and piperidine-based organic compound, ensuring they are equipped for high-temperature incineration.

4.2 Protocol: Chemical Neutralization of Dilute Aqueous Waste (Cyanide Destruction)

This protocol is for treating small quantities of dilute aqueous waste (e.g., from reaction workups). The goal is to convert the toxic cyanide ion into the much less toxic cyanate ion through alkaline oxidation.

  • Preparation (in a fume hood):

    • Place the aqueous waste container in a larger secondary container (ice bath) to manage any potential exothermic reaction.

    • Add a magnetic stir bar and begin gentle stirring.

  • Alkalinization:

    • Slowly add a 2M sodium hydroxide (NaOH) solution to the aqueous waste until the pH is ≥ 10. Use a pH meter or pH strips to verify.

    • Causality: Maintaining a high pH is critical to prevent the formation and release of deadly hydrogen cyanide (HCN) gas, which is volatile and can form under neutral or acidic conditions.

  • Oxidation:

    • While stirring vigorously, slowly add an excess of household bleach (sodium hypochlorite, ~5-6% solution) or a 10% solution of calcium hypochlorite. A 1.5-fold molar excess relative to the estimated cyanide content is recommended.

    • Allow the reaction to stir at room temperature for at least 2-4 hours to ensure complete oxidation.

    • Causality: The hypochlorite ion (OCl⁻) is a strong oxidizing agent that converts cyanide (CN⁻) to cyanate (OCN⁻).

  • Verification (Optional but Recommended):

    • Use commercially available cyanide test strips to confirm the absence of free cyanide in the solution. The concentration should be below the locally regulated limit for drain disposal.

  • Final Disposal:

    • Once cyanide is confirmed to be destroyed, the resulting solution can typically be disposed of as standard aqueous chemical waste, in accordance with your institution's guidelines. Do not pour down the drain unless explicitly permitted by your environmental health and safety office.

4.3 Protocol: Contaminated Solid Waste

  • Collection: Place all contaminated items directly into the designated solid hazardous waste container.

  • Packaging: When the container is full, seal it securely.

  • Labeling: Ensure the container is labeled "Hazardous Waste" and lists the chemical contaminant.

  • Disposal: Arrange for pickup by your institution's hazardous waste management service.[14]

Visualized Disposal Workflow

The following diagram provides a clear, at-a-glance decision-making workflow for the proper disposal of waste generated from Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate.

DisposalWorkflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Waste Containing Methyl 1-(3-bromo-2-cyanophenyl) piperidine-4-carboxylate decision Identify Waste Type start->decision bulk Pure Compound or Concentrated Organic Solution decision->bulk  Bulk/Concentrated aqueous Dilute Aqueous Waste (<1% Concentration) decision->aqueous  Dilute Aqueous solids Contaminated Solids (Gloves, Paper, Glassware) decision->solids  Solid action_bulk Package for Licensed Hazardous Waste Disposal (High-Temp Incineration) bulk->action_bulk action_aqueous Perform Chemical Neutralization (Alkaline Oxidation of Cyanide) in Fume Hood aqueous->action_aqueous action_solids Collect in Designated, Sealed Solid Hazardous Waste Container solids->action_solids final_aqueous Dispose as Treated Aqueous Chemical Waste action_aqueous->final_aqueous  Post-Verification

Caption: Decision workflow for segregating and disposing of chemical waste.

References

  • ChemScene. (2025, June 17). Safety Data Sheet: tert-Butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate. Retrieved from

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from

  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 4'-Bromo-2'-methylacetanilide.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Methyl 4-oxo-3-piperidinecarboxylate hydrochloride.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • PENTA. (2024, May 7). Safety Data Sheet: Piperidine.
  • U.S. Environmental Protection Agency. Treatment of Complex Cyanide Compounds for Reuse or Disposal.
  • BenchChem. (2025). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Thermo Fisher Scientific. (2023, March 16). Safety Data Sheet: Piperidine.
  • MDPI. (2022, February 21). Investigation of the Possibilities for Removal of Phenolic Toxic Compounds from Water by Nanoporous Carbon from Polymer By-Products.
  • CymitQuimica. (2024, November 1). Safety Data Sheet: (1S)-tert-Butyl 6-bromo-1-(1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate.
  • Washington State University. Standard Operating Procedure: Bromine.
  • CATO Research Chemicals Inc. (2025, September 8). Safety Data Sheet: Methyl 1-ethyl-4-oxopiperidine-3-carboxylate.
  • Wikipedia. Piperidine.
  • Providence College. Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory. Retrieved from Providence College Environmental Health and Safety.
  • Chemos GmbH&Co.KG. (2019, June 24). Safety Data Sheet: Piperidine.
  • University of Washington. Standard Operating Procedure: Bromine.

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Handling

Comprehensive Safety &amp; Operational Guide: Handling Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

Physicochemical Hazard Profiling & Causality Handling highly functionalized Active Pharmaceutical Ingredient (API) intermediates like Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate requires moving beyond basic...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Hazard Profiling & Causality

Handling highly functionalized Active Pharmaceutical Ingredient (API) intermediates like Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate requires moving beyond basic laboratory safety to a pharmaceutical-grade containment strategy. Because specific, long-term toxicological data for novel intermediates is often incomplete, Senior Application Scientists must employ "read-across" hazard profiling based on the molecule's structural motifs[1].

The causality behind our stringent Personal Protective Equipment (PPE) choices lies directly in this molecule's specific functional groups:

  • The Bromo-Phenyl Moiety: Halogenated aromatics exhibit high lipophilicity. If this compound is dissolved in common laboratory solvents (e.g., DMSO, DMF, or DCM), its ability to permeate standard nitrile gloves and intact dermal layers increases exponentially[2].

  • The Cyano Group (-CN): While covalently bound to the aromatic ring and generally stable, the presence of a nitrile group introduces the risk of severe toxicity if the compound is subjected to extreme conditions (e.g., strong acids or thermal decomposition), which can release hydrogen cyanide gas[3].

  • The Piperidine Core: Secondary and tertiary cyclic amines are notorious respiratory, ocular, and mucous membrane irritants[4]. Aerosolization of the powder during weighing is the primary vector for acute exposure[5].

Because this is a potent API intermediate in powder form, NIOSH and OSHA guidelines mandate that manipulation must occur within a Containment Primary Engineering Control (C-PEC) to prevent inhalation and surface contamination[6].

Quantitative Risk & PPE Matrix

To ensure a self-validating safety system, all personnel must adhere to the following PPE matrix before initiating any operational workflow. Standard safety glasses and single gloves are insufficient for this class of compound[7].

Hazard VectorStructural CauseRequired PPEValidation / Causality
Dermal Absorption Lipophilic bromo-aromatic coreDouble Nitrile Gloves (min 8 mil outer, 4 mil inner) or Silver Shield under-gloves for solvent work.Causality: Solvents act as carriers for lipophilic APIs. Validation: Inspect inner glove for dye/moisture after outer glove removal[2].
Inhalation (Particulate) Piperidine-induced respiratory irritationN95 / P100 Respirator (if handled outside C-PEC) or PAPR for bulk transfer.Causality: Powders easily aerosolize during electrostatic transfer. Validation: Perform a positive/negative pressure seal check prior to entering the lab[8].
Ocular Exposure Basic amine (corrosive/irritant to mucosa)Chemical Splash Goggles (ANSI Z87.1) + Face Shield (for pressurized reactions).Causality: Standard safety glasses do not prevent vapor or fine dust intrusion[7].
Systemic Contamination High-potency API dustDisposable, low-lint, fluid-resistant lab coat with knit cuffs.Causality: Prevents API dust from settling on personal clothing and spreading outside the lab[6].
Operational Workflows & Step-by-Step Methodologies

Every protocol described below is designed as a self-validating system , meaning each step contains a built-in check to confirm safety before proceeding to the next[9].

Protocol 1: Aseptic & Toxic Donning/Doffing of PPE

Objective: Prevent cross-contamination of the API intermediate to the researcher and the external environment.

  • Preparation: Inspect all PPE for micro-tears. Verify the C-PEC (fume hood or biological safety cabinet) is operational.

    • Self-Validation: Check the magnehelic gauge on the hood to ensure negative pressure (typically >100 fpm face velocity) before opening any chemical containers[10].

  • Donning:

    • Put on the fluid-resistant lab coat. Fully button it to the neck.

    • Don the inner pair of extended-cuff nitrile gloves (4 mil). Ensure the cuffs go under the lab coat sleeves.

    • Don the chemical splash goggles and respirator (if applicable).

    • Don the outer pair of nitrile gloves (8 mil). Pull these cuffs over the lab coat sleeves to create a continuous, overlapping seal.

  • Doffing (Post-Operation):

    • While still inside the hood, wipe the outer gloves with a solvent-compatible wipe.

    • Remove the outer gloves using the "glove-in-glove" technique to trap contamination inside.

    • Self-Validation: Inspect the inner gloves. If they are clean and dry, the barrier was successfully maintained. Remove inner gloves only after exiting the hood area.

Protocol 2: Handling and Weighing Workflow

Objective: Safely transfer the solid powder without generating airborne particulates.

  • Static Mitigation: Place the sealed chemical container inside the C-PEC. Use an anti-static bar or zero-stat gun on the analytical balance and spatulas.

    • Causality: Piperidine derivatives often hold static charges, causing powder to "jump" and aerosolize when opened[11].

  • Vessel Preparation: Pre-weigh a closed vial (tare). Never weigh this powder on an open piece of weigh paper.

  • Transfer: Carefully open the container. Use a dedicated, non-sparking spatula to transfer the Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate into the tared vial.

  • Sealing: Cap the vial tightly before removing it from the balance.

  • Decontamination: Wipe down the exterior of the sealed vial and the balance pan with a wipe dampened with 70% Isopropanol or a suitable solvent before removing items from the hood[10].

Protocol 3: Spill Response and Chemical Disposal Plan

Objective: Immediate containment and neutralization of environmental hazards.

  • Spill Assessment: If a spill occurs outside the C-PEC, evacuate the immediate area. If inside the C-PEC, leave the exhaust running[5].

  • Containment: Cover the powder spill with damp absorbent pads (using water or a 10% bleach solution if destruction of the API is validated) to prevent aerosolization. Do not sweep dry powder.[3]

  • Collection: Use a plastic scoop to collect the damp mass. Place it into a highly visible, pre-labeled hazardous waste container.

  • Disposal: Label the waste as "Toxic Organic Solid - Contains Halogenated/Cyano Piperidine Derivative." Store in a secondary containment tray in a ventilated hazardous waste cabinet until collection by certified environmental services[1].

Safe Handling Workflow Visualization

G Storage Chemical Storage (Ventilated/Locked) PPE Don PPE (Double Gloves, Respirator) Storage->PPE Retrieve Hood Fume Hood / C-PEC (Negative Pressure) PPE->Hood Transfer Weighing Weighing & Transfer (Closed System) Hood->Weighing Setup Synthesis Reaction Vessel (Inert Atmosphere) Weighing->Synthesis Addition Waste Hazardous Waste (Segregated/Labeled) Weighing->Waste Empty Vials Decon Decontamination (Surface Scrub) Synthesis->Decon Post-Reaction Decon->Waste Contaminated Materials

Workflow for handling hazardous API intermediates, detailing PPE and engineering controls at each node.

References
  • 4 - fishersci.com 2.5 - chemscene.com

  • 3 - thermofisher.com 4.11 - combi-blocks.com 5.1 - osha.gov

  • 9 - osha.gov 7.7 - dartmouth.edu

  • 6 - osha.gov

  • 2 - cornell.edu

  • 10 - duke.edu

  • 8 - oregon.gov

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate
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Reactant of Route 2
Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate
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